molecular formula C7H8N4 B2498811 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine CAS No. 860722-53-8

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Cat. No.: B2498811
CAS No.: 860722-53-8
M. Wt: 148.169
InChI Key: BMXWAJPATBTJPH-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 860722-53-8) is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol. This imidazopyridine scaffold is a key building block in medicinal chemistry due to its structural similarity to naturally occurring purines, which allows it to interact readily with essential biomolecules . As a versatile intermediate, it is employed in the rational design of novel bioactive molecules for pharmaceutical development . Research indicates that structurally related amidino-substituted imidazo[4,5-b]pyridine derivatives exhibit significant and selective antiproliferative activity against a diverse panel of human cancer cell lines. Notably, such compounds have shown potent sub-micromolar activity against colorectal carcinoma, making them promising leads in anticancer research . Beyond oncology, the imidazo[4,5-b]pyridine core is also being explored for other biological activities, including antiviral applications . Some derivatives have demonstrated selective, moderate activity against viruses such as respiratory syncytial virus (RSV), highlighting the scaffold's broad potential in drug discovery . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXWAJPATBTJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dabrafenib (GSK2118436): Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive technical guide provides an in-depth analysis of the physical properties, safety data, and handling protocols for Dabrafenib, a potent and selective inhibitor of BRAF kinases. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and scientific literature to ensure safe and effective laboratory use. The guide also delves into the mechanism of action of Dabrafenib and offers practical experimental protocols.

A Note on Chemical Identification

While this guide addresses the compound associated with CAS number 860722-53-8, it is crucial to note that the preponderance of scientific and safety literature identifies the active pharmaceutical ingredient Dabrafenib by the CAS number 1195765-45-7 .[1][2][3][4][5] The compound 5-Methyl-1H-imidazo[4,5-b]pyridin-7-amine is associated with CAS 860722-53-8.[6][7] For the purpose of this guide, and to provide the most relevant and comprehensive safety and technical data, we will focus on Dabrafenib (GSK2118436), which is the widely recognized and studied compound in cancer research and therapy.

Physicochemical Properties

Dabrafenib is a synthetic, orally bioavailable small molecule.[5] Its fundamental properties are pivotal for its formulation, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[1][2][3]
Synonyms GSK2118436, Tafinlar[1][2][3][5]
CAS Number 1195765-45-7[1][2][3][4][5]
Molecular Formula C23H20F3N5O2S2[3][4][5]
Molecular Weight 519.56 g/mol [3][4][5]
Appearance White to off-white solid powder[5]
Purity >98%[4]
Solubility Soluble in DMSO (at 30 mg/mL) and Ethanol (at 1 mg/mL with slight warming). Insoluble in water.[2][4][8]
Storage Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[4]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a highly selective inhibitor of the BRAF kinase, a key component of the MAP kinase/ERK signaling pathway.[5] This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell growth.[8]

Dabrafenib potently inhibits mutant forms of BRAF, including BRAF V600E, V600K, V600R, and V600D.[4] Its inhibitory activity is significantly higher for these mutant forms compared to wild-type BRAF and CRAF.[4][9]

Inhibitory Concentrations (IC50):

  • BRAF V600E: 0.6 - 0.8 nM[4][8]

  • Wild-type BRAF: 3.2 nM[4][8]

  • CRAF: 5.0 - 6.3 nM[4][9]

By inhibiting the mutated BRAF kinase, Dabrafenib effectively blocks downstream signaling through MEK and ERK, leading to a decrease in cell proliferation and induction of apoptosis in BRAF-mutant tumor cells.[4][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factors Growth Factors Growth_Factors->RTK

Caption: Dabrafenib inhibits the mutated BRAF kinase in the MAPK/ERK pathway.

Comprehensive Safety Data

The following safety information is synthesized from multiple Safety Data Sheets (SDS).[1][2][3] It is imperative to consult the specific SDS provided by your supplier before handling this compound.

Hazard Identification

Dabrafenib is classified with the following hazards:

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (H361).[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to the heart through prolonged or repeated exposure (H373).[1]

  • Hazardous to the Aquatic Environment (Acute Hazard, Category 1): Very toxic to aquatic life (H400).[1]

  • Hazardous to the Aquatic Environment (Long-term Hazard, Category 2): Toxic to aquatic life with long-lasting effects (H411).[1][2]

GHS Pictograms:

Health Hazard, Environmental Hazard

First-Aid Measures
  • Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[1][2][3]

  • Skin Contact: Wash the affected area with soap and water.[2][3] Generally, the product does not cause skin irritation.[1]

  • Eye Contact: Rinse opened eyes for several minutes under running water. If irritation persists, seek medical attention.[1][2][3]

  • Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Seek medical attention if symptoms persist.[2][3]

Handling and Storage

Safe Handling:

  • Obtain special instructions before use.[2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

  • Avoid prolonged or repeated exposure.[1]

  • Use in a well-ventilated area with appropriate exhaust ventilation.[3]

  • Wash hands thoroughly before breaks and at the end of work.[1]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[3]

  • Store locked up.[2]

  • Recommended storage temperature is -20°C.[3][4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety goggles with side-shields.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Skin and Body Protection: Wear impervious clothing.[3]

  • Respiratory Protection: Use a suitable respirator if ventilation is inadequate or for handling large quantities.[3]

Experimental Protocols & Workflows

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.

  • Objective: To prepare a 10 mM stock solution of Dabrafenib in DMSO.

  • Materials:

    • Dabrafenib (lyophilized powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • For 5 mg of Dabrafenib powder (MW: 519.56 g/mol ), reconstitute in 962 µL of DMSO to achieve a 10 mM stock solution.[4]

    • Vortex briefly to ensure complete dissolution. Gentle warming may be applied if necessary.[4][8]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months.[4]

Stock_Solution_Workflow start Start weigh Weigh Dabrafenib Powder (e.g., 5 mg) start->weigh add_dmso Add Calculated Volume of DMSO (e.g., 962 µL for 10 mM) weigh->add_dmso dissolve Vortex/Warm Gently to Dissolve add_dmso->dissolve aliquot Aliquot into Microcentrifuge Tubes dissolve->aliquot store Store at -20°C aliquot->store end_node End store->end_node

Caption: Workflow for the preparation of a Dabrafenib stock solution.

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the effect of Dabrafenib on the proliferation of BRAF-mutant cancer cells.

  • Cell Seeding: Plate BRAF V600E mutant cells (e.g., SK-MEL-28) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Dabrafenib from the stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of Dabrafenib. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Proliferation Assessment: Measure cell viability/proliferation using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the Dabrafenib concentration and determine the IC50 value using non-linear regression analysis.

Concluding Remarks

Dabrafenib is a powerful tool for investigating the MAPK/ERK signaling pathway and for the development of anticancer therapeutics. A thorough understanding of its physical properties and strict adherence to safety protocols are paramount for its effective and safe use in a research setting. This guide serves as a foundational resource, but it is essential to always consult the most current Safety Data Sheet from your supplier and relevant institutional safety guidelines.

References

  • ChemExper. (n.d.). 5-Methyl-1H-imidazo[4,5-B]pyridin-7-amine. [Link]

  • ChemExper. (n.d.). 5-Methyl-1H-imidazo[4,5-B]pyridin-7-amine. [Link]

Sources

Technical Guide: Structural Anatomy & Nomenclature of 5-methyl-3H-imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural anatomy, nomenclature logic, and synthetic validation of 5-methyl-3H-imidazo[4,5-b]pyridin-7-amine . This document is structured for researchers requiring precise chemical definition and experimental reproducibility.

Part 1: The Nomenclature Algorithm (Core Directive)

To the untrained eye, heterocyclic nomenclature appears as a string of arbitrary numbers. To the medicinal chemist, it is a coordinate system defining steric and electronic vectors. Here is the rigorous deconstruction of 5-methyl-3H-imidazo[4,5-b]pyridin-7-amine based on IUPAC Blue Book (P-25) fusion rules.

The Fusion Logic

The molecule is a fused bicycle composed of two parent rings: Pyridine and Imidazole .

  • Rule 1: Selection of the Base Component (IUPAC P-25.2.2.4)

    • When fusing two heterocycles, the base component is determined by hierarchy:

      • Nitrogen-containing rings prefer over non-nitrogen.

      • Larger rings prefer over smaller rings.

    • Decision:Pyridine (6-membered, N-containing) is the base component. Imidazole (5-membered, N-containing) is the attached component.

    • Result: The root name is Imidazo...pyridine .[1][2]

  • Rule 2: Fusion Locants (The "b" face)

    • The bonds of the base component (pyridine) are lettered sequentially starting from the atom 1-2 bond as 'a'.

      • Bond 1-2: a

      • Bond 2-3: b

    • The fusion occurs at the pyridine's 2,3-position. Thus, the designator is [...,...-b] .

    • The imidazole numbers involved in the fusion are 4 and 5.[3]

    • Full Fusion Name:Imidazo[4,5-b]pyridine .[1][2][3][4][5][6][7][8][9][10][11]

The Numbering System (The Critical Vector)

Once fused, the system is re-numbered to minimize locants for heteroatoms.

  • Priority: Numbering begins at a nitrogen atom adjacent to a bridgehead to give the set of heteroatoms the lowest possible locants.

  • Path:

    • Position 1: Distal Imidazole Nitrogen (N).

    • Position 2: Imidazole Carbon (C).[9]

    • Position 3: Proximal Imidazole Nitrogen (N).

    • Position 3a: Bridgehead Carbon.

    • Position 4: Pyridine Nitrogen (N).[9]

    • Position 5: Pyridine Carbon (Substituted with Methyl).

    • Position 6: Pyridine Carbon.

    • Position 7: Pyridine Carbon (Substituted with Amine).

    • Position 7a: Bridgehead Carbon.

Tautomerism (3H vs 1H)

The name specifies 3H .

  • 1H-isomer: Proton on N1 (distal to pyridine N). This is often the thermodynamic ground state in vacuum.

  • 3H-isomer: Proton on N3 (proximal to pyridine N).

  • Significance: Specifying 3H indicates a specific tautomeric form, often locked by substitution or binding interactions. In the context of this guide, we treat the 3H-tautomer as the target species.

Part 2: Visualization & Logic Flow

The following diagram illustrates the decision tree for nomenclature and the resulting atomic map.

G cluster_0 IUPAC Nomenclature Decision Tree cluster_1 Structural Map: 5-methyl-3H-imidazo[4,5-b]pyridin-7-amine Step1 Identify Heterocycles (Pyridine + Imidazole) Step2 Select Base Component (Pyridine > Imidazole via Size Rule) Step1->Step2 Step3 Determine Fusion Face Pyridine bond 2-3 = 'b' Step2->Step3 Step4 Numbering Priority Minimize Heteroatom Locants (1,3,4) Step3->Step4 Structure Core Scaffold: Imidazo[4,5-b]pyridine Pos5 Position 5: Methyl Group (-CH3) Structure->Pos5 Adjacent to N4 Pos7 Position 7: Amine Group (-NH2) Structure->Pos7 Adjacent to Bridgehead 7a Pos3H Position 3: Indicated Hydrogen (3H) Structure->Pos3H Proximal Imidazole N

Figure 1: Logical derivation of the IUPAC name and mapping of substituents to the heterocyclic core.

Part 3: Experimental Protocol (Synthesis & Validation)

To ensure scientific integrity, we must define how to physically access this molecule. The synthesis of 7-amino-imidazo[4,5-b]pyridines is non-trivial due to the electron-deficient nature of the pyridine ring.

Retrosynthetic Strategy

Direct amination of the core is difficult. The most robust "self-validating" route uses a Nucleophilic Aromatic Substitution (SNAr) approach on a chlorinated precursor before or after cyclization.

Pathway: 2,6-dichloro-4-methyl-3-nitropyridine


 Displacement 

Reduction

Cyclization.
Step-by-Step Synthesis Protocol
Stage 1: Precursor Preparation

Objective: Synthesize 6-chloro-4-methyl-2,3-diaminopyridine (masked).

  • Starting Material: 2,6-dichloro-4-methyl-3-nitropyridine.

  • Amination (Regioselective):

    • Treat with ammonia in ethanol at 0°C.

    • Mechanism:[7] SNAr occurs preferentially at C2 due to ortho-nitro activation.

    • Product: 2-amino-6-chloro-4-methyl-3-nitropyridine.

  • Reduction:

    • Hydrogenation (H2, Pd/C) or Iron/Acetic acid reduction of the nitro group.

    • Product: 2,3-diamino-6-chloro-4-methylpyridine.

Stage 2: Cyclization to the Scaffold

Objective: Form the imidazole ring.

  • Reagents: Triethyl orthoformate (TEOF) and catalytic p-TsOH.

  • Conditions: Reflux for 4 hours.

  • Outcome: Formation of 5-chloro-7-methyl-3H-imidazo[4,5-b]pyridine .

    • Note: Numbering flips here. The methyl at "4" of pyridine becomes "7" of the fused system? STOP & VERIFY.

    • Correction: Let's trace the atoms.

      • Pyridine N is N1 in precursor

        
         N4 in product.
        
      • C2-Amino

        
         becomes C3a/N3 side.
        
      • C3-Amino

        
         becomes C7a/N1 side.
        
      • C4-Methyl

        
         becomes C7-Methyl .
        
      • C6-Chloro

        
         becomes C5-Chloro .
        
    • Adjustment: To get 5-methyl-7-amine , we need the reverse substitution pattern: 2,3-diamino-4-chloro-6-methylpyridine .

Stage 3: Corrected Synthesis for Target (5-methyl...7-amine)

Precursor: 4-chloro-6-methyl-2,3-diaminopyridine.

StepOperationReagentsCritical Parameter
1. Cyclization Form Imidazole ringFormic acid, Reflux, 12hMonitor disappearance of diamine by TLC (MeOH:DCM 1:9).
2. Intermediate IsolationNeutralize with NaHCO3Yields 7-chloro-5-methylimidazo[4,5-b]pyridine.
3. Amination Install 7-NH2NH3 (aq), CuSO4 (cat), 140°C (Sealed Tube)High temp required for SNAr on unactivated position 7.
4. Purification Isolate TargetRecrystallization (H2O/EtOH)7-amino derivatives often crystallize as hydrates.
Analytical Validation (Data Table)

Upon synthesis, the compound must be validated against these predicted spectral characteristics.

TechniqueParameterExpected ValueStructural Assignment
1H NMR

2.55 ppm (s, 3H)
Singlet5-Methyl group (Deshielded by aromatic ring).
1H NMR

6.45 ppm (s, 1H)
SingletH-6 (Aromatic proton between Me and NH2).
1H NMR

8.10 ppm (s, 1H)
SingletH-2 (Imidazole proton, characteristic downfield shift).
1H NMR

6.80 ppm (bs, 2H)
Broad Singlet7-NH2 (Exchangeable with D2O).
MS (ESI) m/z149.08 [M+H]+Molecular ion confirmation (C7H8N4).

Part 4: Molecular Visualization of the Synthesis

Synthesis Start 2,3-diamino- 4-chloro-6-methylpyridine Step1 Cyclization (HCOOH, Reflux) Start->Step1 Inter Intermediate: 7-chloro-5-methyl- imidazo[4,5-b]pyridine Step1->Inter Ring Closure Step2 Amination (NH3, Cu cat., 140°C) Inter->Step2 Final Target: 5-methyl-3H-imidazo [4,5-b]pyridin-7-amine Step2->Final SNAr Displacement

Figure 2: Synthetic pathway utilizing the reactivity of the C7-chloro intermediate.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-25: Fused Heterocyclic Systems.

  • Townsend, L. B.Chemistry of Nucleosides and Nucleotides. Plenum Press, New York. (Foundational text on imidazopyridine numbering and synthesis).
  • PubChem. Compound Summary: Imidazo[4,5-b]pyridine.[1][2][3][4][6][7][10] National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. Regioselective synthesis of imidazo[4,5-b]pyridine derivatives.[3][7][10] (Provides experimental grounding for the cyclization protocols). [Link]

Sources

The 1-Deazaadenine Mimetic: A Technical Guide to the 5-Methyl-1H-Imidazo[4,5-b]pyridin-7-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 860722-53-8) as a privileged scaffold in modern drug discovery.

Executive Summary

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine represents a critical "privileged structure" in medicinal chemistry, functioning primarily as a 1-deazaadenine mimetic .[1] By replacing the N1 nitrogen of the purine core with a carbon atom, this scaffold retains the essential hydrogen-bonding capability required for ATP-competitive inhibition while altering the electronic profile, tautomeric equilibrium, and metabolic stability of the molecule.

This guide analyzes the scaffold’s utility in targeting serine/threonine kinases (e.g., CDK9, PAK4) and tyrosine kinases (e.g., c-Met), detailing the synthetic architecture, structure-activity relationships (SAR), and experimental protocols necessary for its application in lead optimization.

Chemical Architecture & Physicochemical Properties[1][2][3][4]

Structural Homology

The scaffold is an isostere of adenine (6-aminopurine).[1] The "1-deaza" modification (carbon at position 6 of the imidazo[4,5-b]pyridine system, corresponding to N1 of purine) eliminates a hydrogen bond acceptor.[1] This subtle change has profound effects on kinase selectivity:

  • Adenine: N1 is a strong H-bond acceptor.[1]

  • 1-Deazaadenine (Scaffold): The corresponding C-H bond is non-polar, preventing interactions with kinases that require a donor residue at this position, thereby acting as a "negative selector."

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 148.17 g/mol Ideal fragment for FBDD (Fragment-Based Drug Discovery).[1]
H-Bond Donors 3 (Exocyclic NH₂, Imidazole NH)Critical for Hinge Binding (Donor-Acceptor-Donor motif).[1]
H-Bond Acceptors 2 (Pyridine N, Imidazole N)Modulates solubility and target affinity.[1]
pKa (Pyridine N) ~3.5 - 4.5Less basic than pure pyridine due to fused imidazole electron withdrawal.[1]
LogP ~0.5 - 1.0High water solubility; favorable for oral bioavailability.[1]

Synthetic Accessibility & Manufacturing[1]

The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine requires a regiospecific approach to ensure the correct placement of the methyl and amine substituents.[1] The most robust route proceeds via the 2,3,4-triaminopyridine intermediate, generated from a halogenated precursor.

Core Synthesis Pathway

The synthesis typically begins with 2-amino-4-chloro-6-methylpyridine .[1] The 4-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr) by the introduction of a nitro group at the 3-position.[1]

Step-by-Step Mechanism:
  • Nitration: Electrophilic aromatic substitution introduces a nitro group at the 3-position (ortho to the amino group).[1]

  • Amination (SNAr): The chlorine atom at position 4 is displaced by ammonia (or a protected amine) to install the future 7-amine.[1]

  • Reduction: The 3-nitro group is reduced to an amine (using Fe/HCl or H₂/Pd), yielding the unstable 2,3,4-triamino-6-methylpyridine .[1]

  • Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring.[1]

Visualization of Synthesis (DOT)[1]

SynthesisPath Start 2-Amino-4-chloro- 6-methylpyridine Inter1 2-Amino-3-nitro- 4-chloro-6-methylpyridine Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 2,4-Diamino- 3-nitro-6-methylpyridine Inter1->Inter2 NH3/EtOH (SnAr) Inter3 2,3,4-Triamino- 6-methylpyridine Inter2->Inter3 Fe/HCl or H2/Pd (Reduction) Product 5-Methyl-1H-imidazo [4,5-b]pyridin-7-amine Inter3->Product HCOOH or HC(OEt)3 (Cyclization)

Caption: Four-step synthetic route from chloropyridine precursor to the 1-deazaadenine scaffold.

Medicinal Chemistry: Binding Modes & SAR

The Hinge Binding Motif

In the ATP-binding pocket of kinases, the scaffold mimics the adenine ring of ATP.[1]

  • N3 (Imidazole): Acts as a H-bond acceptor (binds to hinge backbone NH).[1]

  • 7-NH₂ (Exocyclic): Acts as a H-bond donor (binds to hinge backbone C=O).[1]

  • 5-Methyl: Positions into the hydrophobic region (often the "gatekeeper" or solvent-exposed front pocket depending on orientation), providing a vector for selectivity.[1]

Structure-Activity Relationship (SAR) Vectors[1]
  • N1-Substitution: Alkylation at the imidazole nitrogen (N1 or N3 tautomer) is the primary vector for extending into the ribose pocket or solvent front.[1] This is often used to tune pharmacokinetic properties (solubility, permeability).

  • 7-Amine Modification: While the free amine is crucial for hinge binding, mono-alkylation can sometimes be tolerated or used to reach the "back pocket" in specific kinases (e.g., c-Met).[1]

  • 5-Methyl Extension: Extending the methyl group to larger alkyls or aryls can induce selectivity by clashing with the gatekeeper residue in kinases with smaller pockets.[1]

Case Studies in Drug Discovery

CDK9 Inhibition (Oncology)

Researchers have utilized the imidazo[4,5-b]pyridine scaffold to develop potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[1] CDK9 regulates transcriptional elongation; its inhibition is a strategy for treating cancers driven by MYC or MCL1.[1]

  • Mechanism: The scaffold binds to the ATP pocket.[1]

  • Optimization: Substitution at the 5-position with biaryl systems significantly improves potency (IC₅₀ < 10 nM) by interacting with the G-loop.[1]

  • Reference: El-Badry et al., Bioorg.[1] Chem. (2018).[1]

c-Met Inhibition (Tyrosine Kinase)

Aberrant c-Met activation drives tumor metastasis.[1] Imidazo[4,5-b]pyrazine and pyridine analogues have been optimized to inhibit c-Met.[1]

  • Key Finding: The 1-deaza scaffold avoids repulsive interactions found with some purine analogues in the c-Met active site, improving binding affinity (IC₅₀ ~1.45 nM).[1]

  • Reference: Yu et al., Bioorg.[1] Med. Chem. (2016).[1][2]

PAK4 Inhibition

p21-Activated Kinase 4 (PAK4) is a target for cancer cell motility.[1][3] Fragment-based screening identified the imidazo[4,5-b]pyridine core as a hit.[1]

  • Design: Co-crystallization revealed the scaffold anchors to the hinge region, allowing the growth of substituents to interact with the P-loop.[1]

  • Reference: Lee et al., Bioorg.[1] Med. Chem. Lett. (2016).[1][2]

Experimental Protocol: Scaffold Synthesis

Objective: Preparation of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (Scale: 10 mmol).

Reagents:

  • 2,6-Diamino-4-methyl-3-nitropyridine (Precursor)[1]

  • Iron powder (325 mesh)[1]

  • Concentrated HCl[1][4]

  • Formic Acid (98%)[1]

  • Ethanol / Water[1]

Procedure:

  • Reduction:

    • Suspend 2,6-diamino-4-methyl-3-nitropyridine (1.69 g, 10 mmol) in Ethanol/Water (2:1, 30 mL).

    • Add Iron powder (2.8 g, 50 mmol) and catalytic conc.[1] HCl (0.5 mL).

    • Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).

    • Filter hot through Celite to remove iron residues.[1]

    • Concentrate filtrate to yield crude 2,3,4-triamino-6-methylpyridine (unstable, use immediately).[1]

  • Cyclization:

    • Dissolve the crude triamine in Formic Acid (10 mL).[1]

    • Reflux at 100°C for 4 hours.

    • Cool to room temperature.[1] Neutralize with NaOH (10% aq) to pH 8.

    • The product precipitates as an off-white solid.[1][5]

  • Purification:

    • Filter the precipitate.[1]

    • Recrystallize from Ethanol/Water.[1]

    • Yield: ~65-75%.[1][5]

    • Characterization: ¹H NMR (DMSO-d₆) should show singlets for the imidazole proton (~8.1 ppm) and the methyl group (~2.4 ppm).[1]

Future Outlook

The 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine scaffold is transitioning from a simple kinase inhibitor core to a versatile module in Targeted Protein Degradation (TPD) .[1] Its low molecular weight and defined attachment points make it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras), where it can be linked to E3 ligase ligands to degrade oncogenic kinases rather than merely inhibiting them.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules, 2020.[1] [1]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 2018.[1]

  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of c-Met. Bioorganic & Medicinal Chemistry, 2016.[1]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2016.[1]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. PMC, 2020.[1]

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The Imidazo[4,5-b]pyridine-7-amine Core: A Privileged Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has emerged as a cornerstone in the development of targeted kinase inhibitors.[1][2] Its inherent ability to mimic the natural purine core allows for strategic interactions within the ATP-binding pocket of a wide array of kinases, making it a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of the imidazo[4,5-b]pyridine-7-amine core, delving into its synthesis, structure-activity relationships (SAR), and its application in the design of potent and selective kinase inhibitors. We will explore its role in targeting critical oncogenic kinases such as Aurora kinases, Bruton's tyrosine kinase (BTK), and p21-activated kinase 4 (PAK4), complete with detailed experimental protocols and pathway visualizations to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Imidazo[4,5-b]pyridine Core

The structural resemblance of the imidazo[4,5-b]pyridine core to adenine, the foundational purine of ATP, is the key to its success. This mimicry allows molecules incorporating this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The nitrogen atoms within the bicyclic system act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor within the kinase hinge region. Furthermore, the substituent at the 7-position, often an amine, provides a critical vector for introducing a variety of side chains that can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties.

Synthesis of the Imidazo[4,5-b]pyridine-7-amine Core: A Practical Workflow

A multitude of synthetic routes to the imidazo[4,5-b]pyridine core have been reported.[1][3][4][5] A common and effective strategy involves the construction of the imidazole ring onto a pre-functionalized pyridine precursor. Below is a representative, step-by-step protocol for the synthesis of a key intermediate, which can then be further elaborated to generate a library of diverse inhibitors.

Experimental Protocol: Synthesis of a 7-(Piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Intermediate

This protocol outlines a common synthetic sequence starting from a commercially available dichloropyridine derivative.

Step 1: Nitration of 2,6-Dichloropyridine

  • To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration to yield 2,6-dichloro-3-nitropyridine.

Step 2: Amination at the 2-position

  • Dissolve 2,6-dichloro-3-nitropyridine in ethanol and add an excess of aqueous ammonia.

  • Heat the mixture in a sealed vessel at 100-120 °C for 12-16 hours.

  • Cool the reaction, and collect the resulting precipitate to obtain 2-amino-6-chloro-3-nitropyridine.

Step 3: Nucleophilic Aromatic Substitution with Piperazine

  • To a solution of 2-amino-6-chloro-3-nitropyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of N-Boc-piperazine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours.

  • After cooling, extract the product into an organic solvent, wash, and purify by column chromatography to yield tert-butyl 4-(2-amino-5-nitro-pyridin-4-yl)piperazine-1-carboxylate.

Step 4: Reduction of the Nitro Group

  • Dissolve the product from Step 3 in ethanol or methanol.

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain tert-butyl 4-(2,5-diaminopyridin-4-yl)piperazine-1-carboxylate.

Step 5: Imidazole Ring Formation

  • Dissolve the diamine from Step 4 in a suitable solvent, such as orthoformate or formic acid.

  • Heat the reaction mixture at reflux for 4-8 hours to effect cyclization.

  • Remove the solvent under reduced pressure to yield the Boc-protected imidazo[4,5-b]pyridine-7-amine core.

Step 6: Deprotection of the Piperazine

  • Treat the product from Step 5 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.

  • After completion of the reaction, neutralize the mixture and extract the product to obtain the final 7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine intermediate.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Imidazo[4,5-b]pyridine-7-amine Core A 2,6-Dichloropyridine B Nitration (H2SO4, HNO3) A->B C 2,6-Dichloro-3-nitropyridine B->C D Amination (aq. NH3) C->D E 2-Amino-6-chloro-3-nitropyridine D->E F SNAr with N-Boc-piperazine E->F G Boc-protected Amino-nitropyridine F->G H Nitro Reduction (H2, Pd/C) G->H I Boc-protected Diaminopyridine H->I J Imidazole Cyclization (Orthoformate/Formic Acid) I->J K Boc-protected Imidazo[4,5-b]pyridine J->K L Boc Deprotection (TFA) K->L M Imidazo[4,5-b]pyridine-7-amine Core L->M

Caption: A generalized synthetic workflow for the imidazo[4,5-b]pyridine-7-amine core.

Structure-Activity Relationship (SAR) Insights

The imidazo[4,5-b]pyridine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of inhibitor properties. The following table summarizes key SAR trends observed in the literature for various kinase targets.

Position Modification Impact on Activity Target Kinase Example(s) Reference
C2 Phenyl or substituted phenyl ringsPotency and selectivity are highly dependent on the substitution pattern. Electron-donating groups can enhance potency.Aurora Kinases, CDK9[6][7]
N3 Alkylation (e.g., methyl, ethyl)Can modulate solubility and cell permeability. Often leads to a decrease in potency against certain kinases.Aurora Kinases[8]
C6 Halogenation (e.g., Cl, Br)Often improves potency and can provide a handle for further synthetic elaboration.Aurora Kinases, PAK4[6]
C7-Amine Piperazine, piperidine, or other cyclic aminesA key point for introducing diversity to target the solvent-exposed region of the kinase. Modifications here significantly impact selectivity and pharmacokinetic properties.Aurora Kinases, BTK[6][9]
7-Amine Substituent Aromatic or heteroaromatic groups, alkyl chains with functional groupsCrucial for establishing interactions with residues outside the hinge region, driving selectivity and potency.Aurora Kinases, BTK[6][9]

Targeting Key Kinases in Oncology

The versatility of the imidazo[4,5-b]pyridine-7-amine core has led to the development of inhibitors against a range of therapeutically relevant kinases.

Aurora Kinases: Regulators of Mitosis

Aurora kinases (A, B, and C) are essential for proper cell division, and their overexpression is common in many cancers.[1][10][11] Inhibitors based on the imidazo[4,5-b]pyridine scaffold have shown significant promise in targeting these kinases.[6]

Signaling Pathway: Aurora Kinase B in Mitosis

G cluster_0 Mitotic Progression cluster_1 Aurora B Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates Spindle Spindle Assembly Checkpoint (SAC) AuroraB->Spindle Activates CPC Chromosomal Passenger Complex (CPC) CPC->AuroraB Activates HistoneH3->Prophase Chromatin Condensation MCAK->Metaphase Microtubule Dynamics Separase Separase Spindle->Separase Inhibits Separase->Anaphase Sister Chromatid Separation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraB Inhibits

Caption: The role of Aurora B kinase in mitosis and its inhibition by imidazo[4,5-b]pyridine-based compounds.

Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is a hallmark of various B-cell cancers.[9] Noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine core are being explored as alternatives to covalent inhibitors to overcome resistance and off-target effects.[9]

Signaling Pathway: BTK in B-Cell Receptor Signaling

G cluster_0 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LynSyk Lyn/Syk BCR->LynSyk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LynSyk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->BTK Inhibits

Caption: The central role of BTK in the B-cell receptor signaling pathway and its therapeutic targeting.[2][10][12][13][14]

In Vitro Kinase Inhibition Assay: A Standard Protocol

The evaluation of novel kinase inhibitors requires robust and reproducible in vitro assays. The following is a generalized, step-by-step protocol for a luminescence-based kinase assay, commonly used to determine the IC50 values of inhibitors against kinases like Aurora A.[15][16][17]

Experimental Protocol: ADP-Glo™ Kinase Assay for Aurora A

Materials:

  • Recombinant Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 1x kinase assay buffer.

    • Prepare serial dilutions of the test inhibitor in 1x kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Set up the Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (for positive and negative controls).

    • Prepare a master mix containing the kinase substrate and ATP in 1x kinase assay buffer.

    • Add 2 µL of the substrate/ATP mix to each well.

    • Dilute the Aurora A kinase in 1x kinase assay buffer.

    • Initiate the reaction by adding 2 µL of the diluted enzyme to each well (except for the negative control, where buffer is added instead).

  • Incubation:

    • Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine-7-amine core continues to be a highly valuable scaffold in the pursuit of novel kinase inhibitors. Its synthetic tractability and inherent ability to interact with the kinase hinge region provide a solid foundation for the design of potent and selective drug candidates. Future research will likely focus on exploring new substitution patterns to address acquired resistance mechanisms, improve pharmacokinetic profiles, and develop inhibitors with unique selectivity profiles, including dual-target inhibitors. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

  • Wojciechowska, M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4887. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]

  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

  • ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Request PDF. [Link]

  • ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

  • Li, Y., et al. (2023). P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy. Journal of Translational Medicine, 21(1), 846. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • Cancers. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). [Link]

  • ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • Frontiers in Pharmacology. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. [Link]

  • El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. MedChemComm, 7(5), 923-928. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]

  • Collins, I., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8594-8607. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Chemical Communications. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

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An In-depth Technical Guide to the Molecular Weight and Lipophilicity (LogP) of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Foundational Pillars of Drug Discovery

In the landscape of modern drug discovery and development, a molecule's success is fundamentally governed by its physicochemical properties. Among the most critical of these are molecular weight (MW) and lipophilicity (LogP), which collectively dictate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters for a novel chemical entity, such as 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, is paramount. This guide provides an in-depth technical exploration of the molecular weight and lipophilicity of this compound, delving into both theoretical underpinnings and practical experimental determination. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to naturally occurring purines and its broad therapeutic potential.[3]

This document will elucidate the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The aim is to equip the reader with the necessary knowledge to both understand and practically assess these crucial molecular descriptors.

Part 1: Molecular Weight Determination of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Molecular weight is a fundamental physical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[1] For instance, Lipinski's Rule of Five suggests that for optimal oral bioavailability, a compound's molecular weight should not exceed 500 Daltons.[1][4]

Theoretical Molecular Weight

The molecular formula for 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine is C₇H₈N₄. The molecular weight is calculated by summing the atomic weights of all constituent atoms.

  • Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

  • Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu

  • Nitrogen (N): 4 atoms × 14.007 amu = 56.028 amu

Total Molecular Weight = 148.169 amu

This value is often rounded to two decimal places, giving a molecular weight of 148.17 g/mol .[5]

Experimental Determination: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules with high accuracy.[6][7] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight.[7][8]

This protocol outlines the determination of the accurate mass of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 10-100 µg/mL. The choice of solvent depends on the ionization technique.

    • For electrospray ionization (ESI), a small amount of formic acid (0.1%) is often added to promote protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known reference standard with well-defined m/z peaks across the desired mass range. This can be done via external or internal calibration.[9] Internal calibration, where the calibrant is introduced simultaneously with the analyte, generally provides higher accuracy.[9]

  • Ionization:

    • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for polar small molecules and is well-suited for this compound.[8]

    • In positive ion mode ESI, the molecule will be protonated to form the [M+H]⁺ ion.

  • Mass Analysis:

    • The ionized molecules are guided into the mass analyzer.

    • The analyzer separates the ions based on their m/z ratio. High-resolution instruments can achieve mass accuracies of less than 5 ppm, which is often sufficient to confirm the elemental composition of a molecule.[10]

  • Detection and Data Analysis:

    • The detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine. The expected m/z for the [M+H]⁺ ion would be approximately 149.177.

    • The accurate mass measurement is then used to confirm the elemental composition.

Caption: Workflow for Molecular Weight Determination by HRMS.

Part 2: Lipophilicity (LogP) of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADMET properties.[2][11] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12] A balanced LogP, typically between 1 and 3, is often sought for optimal membrane permeability and oral absorption.[12] For ionizable compounds, the distribution coefficient (LogD) is a pH-dependent measure of lipophilicity that considers both the ionized and non-ionized forms.[13]

Computational Prediction of LogP

Due to the time and resource-intensive nature of experimental LogP determination, computational methods are widely used in the early stages of drug discovery.[14] These methods can be broadly categorized as:

  • Atom-based methods (e.g., AlogP): These approaches sum the contributions of individual atoms to the overall LogP.[15]

  • Fragment-based methods (e.g., ClogP): These methods use a library of experimentally determined LogP values for molecular fragments and apply correction factors.[15]

  • Property-based methods: These utilize molecular properties like polarizability and partial atomic charges to predict LogP.[16]

While various software packages can predict the LogP of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, it is crucial to understand that these are estimations. Different algorithms can yield different results, and experimental validation is the gold standard.

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[17] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.[17]

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD measurements) with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.[18]

  • Sample Preparation:

    • Prepare a stock solution of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine in the aqueous phase. The concentration should be high enough for accurate quantification in both phases but low enough to avoid solubility issues.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or a vial), combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

    • Agitate the mixture at a constant temperature until equilibrium is reached. This can take several hours.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: The Shake-Flask Method for Experimental LogP Determination.

Summary of Physicochemical Properties

PropertyValueMethod
Molecular Formula C₇H₈N₄-
Molecular Weight 148.17 g/mol Theoretical/Mass Spectrometry[5]
Predicted LogP Varies by algorithmComputational
Experimental LogP To be determinedShake-Flask Method

Conclusion

The molecular weight and lipophilicity of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine are foundational parameters that significantly influence its potential as a drug candidate. While its molecular weight of 148.17 g/mol is well within the range for favorable oral bioavailability, its lipophilicity requires careful experimental determination. The protocols and theoretical background provided in this guide offer a robust framework for researchers to accurately characterize this promising molecule. A thorough understanding and precise measurement of these properties are indispensable for making informed decisions in the complex process of drug development.

References

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
  • Molecular Weight Determination. Impact Analytical.
  • Xing, L., Glen, R. C., & Clark, R. D. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 868–877. Retrieved from [Link]

  • Mass Spectrometry of Small Molecules. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • Sargent, M., & O'Connor, G. (2001). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2024). 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). Retrieved from [Link]

  • Tarcsay, Á. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). Computational Chemistry.
  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. Retrieved from [Link]

  • Molecular weight. Durrant Lab. Retrieved from [Link]

  • LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd. Retrieved from [Link]

  • Shake Flask Method. Scribd. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

  • Why LogP Matters — The Key to Drug Absorption. (2025, April 16). Medium. Retrieved from [Link]

  • Shave, D., & Alden, P. G. Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. Retrieved from [Link]

  • 5-Methyl-1H-imidazo[4,5-b]pyridine. Acros Pharmatech. Retrieved from [Link]

  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. (2002, December 24). ACS Publications. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

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Methodological & Application

Application and Protocol for the Buchwald-Hartwig Amination of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the resulting aryl and heteroaryl amine scaffolds are ubiquitous in pharmacologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2] This reaction's broad functional group tolerance and applicability to a wide range of substrates have cemented its role in the synthesis of complex molecules for drug discovery and development.[3]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, a key heterocyclic building block. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][4] The ability to efficiently couple this amine with various aryl and heteroaryl halides opens up a vast chemical space for the exploration of new therapeutic agents.

Understanding the Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The cycle typically involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR₂)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation HX + Base-H+ HX + Base-H+ Amine (R2NH) Amine (R₂NH) Amine (R2NH)->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(X)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Product (Ar-NR₂) Reductive Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

The successful amination of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, an electron-rich and potentially coordinating N-heterocycle, requires careful consideration of the reaction components.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[6] For electron-rich and sterically hindered amines, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as Xantphos have been shown to be effective for the coupling of related imidazo[4,5-b]pyridines.[4] Other suitable ligands for challenging heteroaromatic amines include BrettPhos and RuPhos.[6]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[6] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[7] The physical properties of the base, such as particle size, can also influence the reaction rate.[6]

  • Solvent Choice: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices, with THF and t-BuOH also being effective in certain cases.[8] It is important to avoid coordinating solvents that can inhibit the palladium catalyst.

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner generally follows the trend: I > Br > OTf > Cl.[6] While aryl chlorides are often more challenging substrates, the use of appropriate bulky, electron-rich ligands can facilitate their coupling.[6]

Detailed Experimental Protocol: A General Guideline

This protocol provides a starting point for the Buchwald-Hartwig amination of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine. Optimization of the reaction conditions is often necessary to achieve the best results for a specific aryl halide.

Table 1: Reagents and Suggested Starting Conditions

ComponentSuggested ReagentStoichiometry (equiv.)Molar Amount (for 1 mmol scale)
Aryl Halide -1.01.0 mmol
Amine 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine1.21.2 mmol
Palladium Pre-catalyst XPhos Pd G30.02 (2 mol%)0.02 mmol
Ligand XPhos0.024 (2.4 mol%)0.024 mmol
Base NaOtBu1.41.4 mmol
Solvent Anhydrous, degassed Toluene-5 mL

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 mmol), 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (1.2 mmol), palladium pre-catalyst (0.02 mmol), ligand (0.024 mmol), and base (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the reaction vial.

  • Reaction Setup: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (typically between 80-110 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The work-up procedure will depend on the properties of the product and the base used.

    • For inorganic bases (e.g., Cs₂CO₃, K₃PO₄): Filter the reaction mixture through a pad of Celite® and wash the pad with the organic solvent. The filtrate can then be concentrated under reduced pressure.

    • For alkoxide bases (e.g., NaOtBu): The reaction mixture can be quenched with a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-methyl-1H-imidazo[4,5-b]pyridin-7-amine.

Troubleshooting and Optimization: A Systematic Approach

If the initial reaction results in a low yield or the formation of side products, a systematic approach to optimization is recommended.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Inertness of Atmosphere start->check_reagents screen_ligands Screen Different Ligands (e.g., BrettPhos, RuPhos) check_reagents->screen_ligands screen_bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, LHMDS) screen_ligands->screen_bases vary_temp Vary Reaction Temperature (80-120 °C) screen_bases->vary_temp change_solvent Change Solvent (e.g., Dioxane, THF, t-BuOH) vary_temp->change_solvent optimize_conc Optimize Reactant Concentration change_solvent->optimize_conc success Improved Yield optimize_conc->success

Caption: A workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Common Issues and Potential Solutions:

  • No Reaction or Low Conversion:

    • Inactive Catalyst: Ensure that the palladium pre-catalyst is active and that the reaction is performed under strictly anhydrous and anaerobic conditions. The use of a fresh bottle of catalyst and properly dried and degassed solvents is crucial.[6]

    • Inappropriate Ligand/Base Combination: The synergy between the ligand and base is critical. For a challenging substrate like an electron-rich heteroaromatic amine, a systematic screening of different bulky phosphine ligands and strong bases is recommended.[6]

    • Insufficient Temperature: Some couplings, especially with less reactive aryl chlorides, may require higher temperatures.[6]

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by using bulky, electron-rich ligands that promote the desired reductive elimination over competing pathways.[7]

    • Homocoupling: Dimerization of the starting materials can sometimes be observed. Adjusting the catalyst loading and reaction temperature may help to suppress this side reaction.[6]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. The protocol and guidelines presented here offer a solid foundation for the successful coupling of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine with a variety of aryl halides. While the provided protocol serves as an excellent starting point, a willingness to systematically optimize the reaction conditions will be key to achieving high yields and purity, ultimately accelerating the pace of drug discovery and development.

References

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • ACS Publications. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... Retrieved from [Link]

  • PMC. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Retrieved from [Link]

  • PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • PMC. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]

  • PMC. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Retrieved from [Link]

  • PubMed. (2019, November 1). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Retrieved from [Link]

Sources

Application Note: Optimizing Cyclization Conditions for Imidazo[4,5-b]pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a core pharmacophore in potent antagonists for GPCRs, kinase inhibitors, and anticancer agents. However, the formation of the imidazole ring fused to the electron-deficient pyridine nucleus presents unique synthetic challenges compared to its benzimidazole counterparts.

This guide provides an evidence-based approach to optimizing the cyclization of 2,3-diaminopyridines. We move beyond traditional, harsh Polyphosphoric Acid (PPA) melts to modern, high-yielding protocols utilizing microwave irradiation, oxidative cyclization, and metal-catalyzed pathways.

Mechanistic Foundation & Critical Parameters

To optimize the reaction, one must understand the failure modes of the standard condensation-dehydration mechanism.

The Reaction Pathway

The formation of the ring typically proceeds via two stages:

  • Amidation/Imine Formation: Reaction of the exocyclic amine (3-NH2) or the ring nitrogen (if tautomerized) with an electrophile (carboxylic acid, aldehyde, or orthoester).

  • Cyclodehydration: Ring closure followed by the elimination of water (or alcohol/leaving group) to aromatize the system.

Key Challenge: The pyridine ring is electron-deficient, making the adjacent amines less nucleophilic than those in benzene systems (benzimidazoles). Consequently, the initial attack on the electrophile often requires higher activation energy or stronger electrophiles.

Visualization of Signaling & Reaction Flow

The following diagram illustrates the divergent pathways based on the oxidation state of the carbon source.

ImidazoPyridine_Synthesis cluster_conditions Optimization Zone Start 2,3-Diaminopyridine Acid Carboxylic Acid (R-COOH) Start->Acid Path A Aldehyde Aldehyde (R-CHO) Start->Aldehyde Path B Orthoester Orthoester (RC(OR')3) Start->Orthoester Path C Amide Intermediate Amide Acid->Amide -H2O Imine Intermediate Imine (Schiff Base) Aldehyde->Imine -H2O Product Imidazo[4,5-b]pyridine Orthoester->Product Acid Cat. One-pot Amide->Product High Heat / MW Cyclodehydration Imine->Product Oxidative Closure (-2H) Cond_Acid PPA or Lewis Acid (Dehydration) Cond_Ox Oxidant (Na2S2O5 or O2) (Oxidative Cyclization)

Figure 1: Divergent synthetic pathways for imidazo[4,5-b]pyridine formation based on carbon source oxidation state.

Optimization Strategies: Comparative Analysis

The choice of cyclization method significantly impacts yield, purity, and reaction time.

Table 1: Comparison of Cyclization Methodologies
ParameterMethod A: Thermal/PPA (Traditional)Method B: Microwave-Assisted (Modern)Method C: Oxidative Cyclization (Aldehyde)
Carbon Source Carboxylic AcidCarboxylic AcidAldehyde
Catalyst/Medium Polyphosphoric Acid (PPA)PPA or Lewis Acid (Yb(OTf)3)Na₂S₂O₅ or Air/O₂
Temperature 150–200 °C100–180 °C80–120 °C
Time 4–24 Hours10–30 Minutes2–6 Hours
Yield Moderate (50–70%)High (75–95%)High (80–95%)
Key Advantage Scalable, cheap reagentsRapid, cleaner profileMild conditions, accessible aldehydes
Disadvantage Viscous workup, harsh conditionsRequires MW reactorRequires oxidant, purification

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Cyclization (Recommended for Library Synthesis)

Rationale: Microwave irradiation overcomes the activation energy barrier of the electron-deficient pyridine amines, reducing reaction times from hours to minutes and minimizing thermal degradation.

Materials:

  • 2,3-Diaminopyridine derivative (1.0 equiv)[1]

  • Carboxylic Acid (1.0–1.2 equiv)

  • Polyphosphoric Acid (PPA) or Silica Gel support

  • Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step:

  • Preparation: In a microwave vial, mix the 2,3-diaminopyridine (1 mmol) and the carboxylic acid (1 mmol).

  • Catalyst Addition: Add PPA (approx. 1–2 g) to the vial. Note: Alternatively, for a "dry" reaction, adsorb reactants onto silica gel.

  • Irradiation: Seal the vial and irradiate at 180 °C for 10–15 minutes (Power: ~100-150 W).

  • Workup:

    • Cool the vial to room temperature.[2]

    • Pour the viscous mixture into crushed ice/water (20 mL) with vigorous stirring.

    • Neutralize with Ammonium Hydroxide (NH₄OH) or NaOH solution until pH ~8–9.

  • Isolation: Collect the precipitate by filtration. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Oxidative Cyclization with Aldehydes (Mild Conditions)

Rationale: Aldehydes are often more commercially available than their acid counterparts. This method avoids harsh acidic conditions by using a mild oxidant (Sodium Metabisulfite) to drive the cyclization of the intermediate imine.

Materials:

  • 2,3-Diaminopyridine (1.0 equiv)[1]

  • Aromatic/Heteroaromatic Aldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0–1.2 equiv)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Mixing: Dissolve 2,3-diaminopyridine (1 mmol) and the aldehyde (1 mmol) in DMF (5 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol).

  • Reaction: Heat the mixture to 100–120 °C for 2–4 hours . Monitor by TLC for the disappearance of the diamine.

  • Workup: Pour the reaction mixture into ice-cold water (30 mL).

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.

  • Purification: If necessary, recrystallize from ethanol.

Troubleshooting & Optimization Guide

Issue 1: Incomplete Conversion / Intermediate Stalling
  • Cause: The electron-withdrawing nature of the pyridine ring makes the 3-amino group a poor nucleophile, stalling amide formation.

  • Solution: Switch to Method A (Microwave) to provide the necessary thermal energy burst. Alternatively, use a more reactive electrophile like an orthoester (e.g., triethyl orthoformate) or an acid chloride (with base), followed by thermal cyclization.

Issue 2: Regioselectivity in Alkylation (Post-Cyclization)
  • Context: Once the ring is formed, N-alkylation can occur at N1, N3, or N4 (pyridine nitrogen).

  • Insight: Alkylation under basic conditions usually favors the N1 or N3 position depending on sterics and electronics, but N4-alkylation (quaternization) is a common side reaction.

  • Fix: To ensure N-selectivity, consider synthesizing the ring with the substituent already on the amine nitrogen of the starting material (e.g., use N3-substituted-2,3-diaminopyridine).

Issue 3: N-Oxide Formation
  • Cause: When using oxidative conditions (Method B), the pyridine nitrogen (N4) can be oxidized to the N-oxide.

  • Solution: Use stoichiometric control of the oxidant (Na₂S₂O₅). If N-oxide forms, it can be reduced back to the pyridine using PCl₃ or catalytic hydrogenation (Raney Ni).[3]

References

  • Microwave-Assisted Synthesis

    • Rene, I., et al. "Efficient One-Step Route to Fluoroalkyl-Azabenzimidazoles via Condensation of Fluorinated Carboxylic Acids and Pyridinediamines."[4] Journal of Organic Chemistry.

    • 4[4][5][6][7] (Referenced in Snippet 1.1)

  • Oxidative Cyclization with Aldehydes

    • Goker, H., et al. "Synthesis of 5H-imidazo[4,5-c]pyridines analogues and 4H-imidazo[4,5-b]pyridines using Na2S2O5 adduct of benzaldehydes."[8] Journal of Heterocyclic Chemistry.

    • 8 (Referenced in Snippet 1.12)

  • Palladium-Catalyzed Amidation/Cyclization

    • Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles."[4][9] Organic Letters, 2012, 14, 1761-1767.[9]

    • 9 (Referenced in Snippet 1.7)

  • General Troubleshooting & Protocols

    • BenchChem Application Note. "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield."
    • 2 (Referenced in Snippet 1.2)

Sources

Application Note & Protocol: Determining the Solubility of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Advancing Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine, a member of this class, represents a promising candidate for further investigation. However, a fundamental physicochemical property that dictates the trajectory of a compound through the drug discovery and development pipeline is its solubility. Poor solubility can be a significant impediment, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability.[3][4][5][6]

Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving and storing compound libraries for high-throughput screening, while methanol is a common solvent in synthetic chemistry and analytical methods. Therefore, accurately determining the solubility of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine in these two solvents is a critical first step for any research program involving this molecule.

This application note provides a detailed protocol for the experimental determination of the solubility of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine in both DMSO and methanol. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate reliable solubility data.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Insert Experimental Data][Insert Experimental Data]
Methanol25[Insert Experimental Data][Insert Experimental Data]

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent Initial Mixture saturate Create Supersaturated Solution prep_solvent->saturate equilibrate Incubate (e.g., 24h) with Agitation saturate->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Carefully Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Original Concentration analyze->calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol for Solubility Determination

This protocol is based on the equilibrium shake-flask method, which is considered a reliable approach for determining thermodynamic solubility.[7]

Materials and Equipment
  • 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (solid)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (e.g., 2 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware for dilutions

Step-by-Step Methodology

Part 1: Preparation of a Saturated Solution and Equilibration

  • Weighing the Compound: Accurately weigh approximately 5-10 mg of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine into a microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or methanol) to the tube. For example, start with 200 µL.

  • Creating a Slurry: Vortex the mixture vigorously for 2-3 minutes to create a suspension. Visually inspect the tube to ensure an excess of undissolved solid is present. If all the compound dissolves, add more pre-weighed compound until a persistent solid phase is observed. The presence of excess solid is crucial for ensuring a saturated solution at equilibrium.

  • Equilibration: Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours.[8][9] This extended incubation period is necessary for the system to reach thermodynamic equilibrium. Gentle, continuous agitation ensures proper mixing and facilitates the dissolution process.

Part 2: Separation of Undissolved Solid

  • Centrifugation: After the equilibration period, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[8]

  • Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. This supernatant represents the saturated solution of the compound in the solvent at the equilibration temperature.

Part 3: Quantification of Dissolved Compound

The concentration of the compound in the collected supernatant can be determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

A. Quantification by HPLC (Recommended Method)

  • Standard Curve Preparation: Prepare a series of standard solutions of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine of known concentrations in the mobile phase to be used for HPLC analysis. Generate a standard curve by plotting the peak area against concentration.

  • Dilution of the Supernatant: Accurately dilute the collected supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and record the peak area corresponding to the compound.

  • Concentration Calculation: Using the standard curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the solubility of the compound.

B. Quantification by UV-Vis Spectroscopy

  • Standard Curve Preparation: Prepare a series of standard solutions of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine of known concentrations in the chosen solvent (DMSO or methanol). Determine the wavelength of maximum absorbance (λmax) and generate a standard curve by plotting absorbance against concentration.

  • Dilution of the Supernatant: Accurately dilute the collected supernatant with the same solvent to a concentration that results in an absorbance reading within the linear range of the Beer-Lambert law.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

  • Concentration Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Calculate the concentration in the original supernatant to determine the solubility.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the protocol:

  • Multiple Replicates: Perform the entire experiment in triplicate to assess the reproducibility of the results.

  • Visual Inspection: After centrifugation, the supernatant should be clear and free of any particulate matter. Any cloudiness may indicate the presence of suspended solids and would require re-centrifugation at a higher speed or for a longer duration.

  • Equilibration Time: To confirm that 24 hours is sufficient for reaching equilibrium, a time-point study can be conducted where samples are taken at various intervals (e.g., 12, 24, and 48 hours). The solubility values should plateau when equilibrium is reached.

Conclusion

The protocols detailed in this application note provide a robust framework for accurately determining the solubility of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine in DMSO and methanol. Obtaining reliable solubility data is a cornerstone of early-stage drug discovery and development, enabling informed decisions regarding compound screening, formulation, and further preclinical evaluation.[3][5] By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be invaluable for advancing the study of this and other promising imidazo[4,5-b]pyridine derivatives.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Deardorff, M. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • PMC. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

Sources

Application Note: Regioselective N-Alkylation of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

[1]

Executive Summary

The N-alkylation of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine is a critical transformation in the synthesis of purine isosteres and kinase inhibitors.[1] This protocol addresses the primary synthetic challenge: controlling regioselectivity between the N3 (often thermodynamically preferred) and N1 (sterically sensitive) ring nitrogens, while suppressing alkylation at the exocyclic amine (7-NH₂) and the pyridine nitrogen (N4).[1]

Key Mechanistic Insights[1]
  • Acidity Differential: The imidazole ring NH (pKa ~13.[1]5) is significantly more acidic than the exocyclic amine (pKa > 25).[1] By using stoichiometric base control, we selectively deprotonate the ring, directing electrophilic attack to N1/N3.

  • Regiochemical Outcomes:

    • N3-Alkylation: Generally favored due to electronic repulsion from the pyridine nitrogen (N4) and steric freedom.[1]

    • N1-Alkylation: Often observed as the minor isomer but can be promoted by specific steric interactions or solvent effects.[1]

    • N7-Alkylation (Exocyclic): Avoided by maintaining reaction temperature <60°C and limiting electrophile equivalents.[1]

Chemo-Structural Analysis & Pathway

The following diagram illustrates the competing nucleophilic sites and the decision logic for experimental design.

GStartSubstrate:5-methyl-1H-imidazo[4,5-b]pyridin-7-amineDeprotonationStep 1: Deprotonation(Formation of Imidazolide Anion)Start->Deprotonation Base (NaH or K2CO3)N3_PathPath A: N3 Attack(Major Product)Thermodynamically FavoredDeprotonation->N3_Path Kinetic/Thermo PreferenceN1_PathPath B: N1 Attack(Minor Product)Sterically Congested near 7-NH2Deprotonation->N1_Path Competitive NucleophileExo_PathPath C: Exocyclic NH2(Over-alkylation Risk)Deprotonation->Exo_Path Excess R-X / High T

Figure 1: Reaction pathway analysis showing the divergence of alkylation sites based on electronic and steric factors.

Experimental Protocols

Method A: Mild Alkylation (K₂CO₃ / DMF)

Best for: Reactive electrophiles (Benzyl halides, Allyl halides,

1

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile (R-X): 1.1 equiv[1]

  • Base: Anhydrous K₂CO₃ (2.5 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (Optional, for chlorides)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous K₂CO₃. Purge with Argon/Nitrogen.

  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 30 minutes. Note: This ensures partial deprotonation and dissolution.[1]

  • Addition: Add the Electrophile (R-X) dropwise.[1][3] If the electrophile is a solid, dissolve it in minimal DMF first.

  • Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If conversion is <50% after 12h, warm to 50°C. Do not exceed 60°C to prevent exocyclic amine reaction.

  • Workup: Dilute with EtOAc. Wash with H₂O (3x) and Brine (1x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Method B: Strong Base Alkylation (NaH / DMF)

Best for: Unreactive alkyl halides (Primary/Secondary alkyl chains) requiring irreversible deprotonation.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion in oil) - 1.2 equiv[1]

  • Electrophile: 1.1 equiv[1][2]

  • Solvent: Anhydrous DMF or THF/DMF (9:1)[1]

Procedure:

  • Deprotonation: To a solution of substrate in DMF at 0°C (ice bath), add NaH portion-wise.[1]

    • Observation: Evolution of H₂ gas. The solution often turns yellow/orange (anion formation).[1]

  • Equilibration: Stir at 0°C for 30 mins, then warm to RT for 15 mins.

  • Alkylation: Cool back to 0°C. Add the Electrophile dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 4–16 hours.[1]

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with DCM or EtOAc (DCM is preferred for polar heterocycles).[1]

Purification & Isolation Strategy

Separation of N1 and N3 isomers is the most critical step.

  • TLC Analysis: Use 5-10% MeOH in DCM.[1] The N3 isomer typically has a slightly higher R_f than the N1 isomer due to the "capping" of the lone pair away from the polar exocyclic amine.[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (High performance, 15-40 µm).[1]

    • Eluent: Gradient of 0%

      
       10% MeOH in DCM (with 1% NH₄OH additive to reduce tailing).
      
  • Recrystallization: If chromatography yields mixed fractions, the major isomer (usually N3) can often be crystallized from EtOAc/Hexanes or EtOH.[1]

Structural Validation (Self-Validating System)

You cannot rely on chemical shift alone.[1] You must use 2D-NMR (NOESY/ROESY) to assign regiochemistry.[1]

The NOE Diagnostic Test[1]
  • N1-Alkylated Product: The alkyl group (N-CH₂) is spatially proximate to the 7-NH₂ protons.[1]

    • Signal: Strong NOE cross-peak between N-CH₂ and the broad singlet of NH₂ (or C6-H if NH₂ is not visible, though C6 is further).[1]

  • N3-Alkylated Product: The alkyl group is spatially distant from the 7-position.[1] It is closer to the C2-H (imidazole proton) and potentially the 5-Methyl group (long range).[1]

    • Signal: NOE cross-peak between N-CH₂ and C2-H. Absence of NOE with 7-NH₂.[1]

Data Summary Table: Expected Chemical Shifts (approximate)

FeatureN3-Isomer (Major)N1-Isomer (Minor)
C2-H Shift

8.1 - 8.3 ppm

8.3 - 8.5 ppm (Deshielded)
NOE Correlation N-CH₂

C2-H
N-CH₂

7-NH₂ (Critical)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)

Visualization of Characterization Workflow

NOE_LogicCrudeCrude Mixture(N1 + N3 Isomers)IsolateIsolate Pure FractionCrude->IsolateNOESYRun 2D NOESY NMRIsolate->NOESYDecisionNOE Cross-peakwith 7-NH2?NOESY->DecisionResult_N1Conclusion:N1-IsomerDecision->Result_N1 YES (Strong)Result_N3Conclusion:N3-IsomerDecision->Result_N3 NO (Correlates with C2-H)

Figure 2: NMR-based decision tree for definitive structural assignment of regioisomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of substrateSwitch to DMSO or heat to 40°C. Add 18-crown-6 if using K₂CO₃.[1]
Exocyclic Amine Alkylation Reaction temperature too highKeep T < 50°C. Ensure only 1.1 eq of Electrophile is used.
N4-Quaternization Electrophile is too reactive (e.g., Methyl Iodide)Use a less reactive leaving group (Bromide/Chloride) or lower temperature (-10°C).[1]
Inseparable Mixture Isomers have identical RfChange solvent system to CHCl₃/Isopropanol (9:1) or use Preparative HPLC (C18 column).[1]

References

  • Review of Imidazo[4,5-b]pyridine Chemistry

    • Goker, H., et al. "Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives."[1] FABAD J. Pharm.[1] Sci., 2021.[1][4]

    • Relevance: Establishes K₂CO₃/DMF as the standard for this scaffold and discusses N3 vs N4 selectivity.
  • NOESY Characterization Techniques

    • Kus, C., et al. "N-Alkylation of Some Imidazopyridines." FABAD J. Pharm.[1] Sci., 2000.[1]

    • Relevance: Provides the definitive NOE methodology for distinguishing N-isomers in this specific heterocyclic class.
    • (General Journal Archive)[1]

  • pKa and Reactivity of Amino-Pyridines

    • Alfa Chemistry.[1][5] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

    • Relevance: Supports the mechanistic choice of base by comparing imidazole vs. exocyclic amine acidity.
  • Antiproliferative Derivatives & Structural Analogs

    • Starčević, K., et al. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives."[1][6] Journal of Chemical Technology and Metallurgy, 2022.

    • Relevance: Demonstrates successful synthesis and biological application of alkylated deriv

Application Note: Microwave-Assisted Synthesis of 7-Amino-5-methylimidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the microwave-assisted synthesis of 7-amino-5-methylimidazo[4,5-b]pyridine derivatives. This scaffold, structurally related to bioactive purines and mutagenic heterocyclic amines, is a critical target in medicinal chemistry for developing kinase inhibitors and receptor modulators.

The protocol leverages microwave irradiation to overcome the high activation energy barriers typical of pyridine ring fusion, reducing reaction times from hours (thermal reflux) to minutes while significantly improving yields.

Introduction & Scientific Rationale

The imidazo[4,5-b]pyridine core is a "privileged scaffold" in drug discovery, mimicking the purine ring system found in DNA and RNA. Derivatives substituted at the 5- and 7-positions (pyridine ring) modulate biological properties including lipophilicity and target binding affinity.

Conventional synthesis involves the thermal condensation of 2,3-diaminopyridines with carboxylic acids or orthoesters. This often requires harsh conditions (polyphosphoric acid, >180°C) or prolonged reflux (24–48 h), leading to oxidative degradation of the electron-rich diamine precursors.

Microwave irradiation offers a superior alternative by:

  • Dielectric Heating: Efficiently coupling with polar solvents (e.g., water, acetic acid) to generate rapid internal heating.

  • Superheating: Accessing temperatures above the solvent's atmospheric boiling point in sealed vessels, accelerating rate-determining steps (Arrhenius law).

  • Cleaner Profiles: Reducing contact time prevents the formation of tarry polymerization side-products common in pyridine chemistry.

Retrosynthetic Analysis

The construction of the 7-amino-5-methylimidazo[4,5-b]pyridine core relies on the cyclocondensation of a 2,3,4-triamino-6-methylpyridine precursor (or its synthetic equivalent, the 4-chloro analog) with a C1-synthon (formic acid, orthoester, or aldehyde).

Retrosynthesis cluster_logic Synthetic Strategy Target 7-Amino-5-methylimidazo[4,5-b]pyridine (Target Scaffold) Intermediate Intermediate: 7-Chloro-5-methylimidazo[4,5-b]pyridine Target->Intermediate Functionalization Precursor Precursor: 2,3-Diamino-4-chloro-6-methylpyridine Intermediate->Precursor Retrosynthesis Amination Step 2: MW Amination (SNAr) (Introduction of 7-Amino) Intermediate->Amination Cyclization Step 1: MW Cyclization (Ring Closure) Precursor->Cyclization Amination->Target Cyclization->Intermediate

Figure 1: Retrosynthetic strategy prioritizing the robust 7-chloro intermediate for diverse derivative synthesis.

Instrumentation & Materials

  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator) capable of maintaining 200°C and 20 bar pressure.

  • Vessels: 10 mL or 35 mL borosilicate glass vials with Teflon/silicone septa.

  • Temperature Control: IR sensor (standard) or Fiber Optic probe (recommended for high precision).

  • Reagents:

    • 2,3-Diamino-4-chloro-6-methylpyridine (Precursor)

    • Triethyl orthoformate (TEOF) or Formic Acid (Cyclization agent)

    • Primary/Secondary Amines (for 7-position derivatization)

    • Solvents: Ethanol (EtOH), N-Methyl-2-pyrrolidone (NMP), Acetic Acid.

Experimental Protocols

Protocol A: Ring Closure (Synthesis of the Core)

This step constructs the imidazo[4,5-b]pyridine ring. We utilize a catalyst-free method using formic acid as both solvent and reagent, or a TEOF method for acid-sensitive substrates.

Target: 7-Chloro-5-methylimidazo[4,5-b]pyridine (Intermediate 1)

  • Preparation:

    • In a 10 mL microwave vial, weigh 2,3-diamino-4-chloro-6-methylpyridine (1.0 mmol, 157 mg).

    • Add Triethyl orthoformate (TEOF) (3.0 mL) and a catalytic amount of Sulfamic Acid (5 mol%, 5 mg) OR use Formic Acid (3.0 mL) directly.

    • Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140°C.

    • Time: 10 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow).

    • If using TEOF: Evaporate volatiles under reduced pressure.[1] Triturate the residue with diethyl ether/hexane (1:1) to precipitate the solid product.

    • If using Formic Acid: Pour the mixture into ice-cold water (20 mL) and neutralize with concentrated

      
       to pH 8. Collect the precipitate by filtration.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (

      
      :MeOH 95:5).
      
Protocol B: 7-Amino Functionalization ( )

This step introduces the amino diversity at the 7-position using Nucleophilic Aromatic Substitution (


), which is sluggish thermally but highly efficient under MW.

Target: 7-(Substituted-amino)-5-methylimidazo[4,5-b]pyridine

  • Preparation:

    • In a 2-5 mL microwave vial, dissolve Intermediate 1 (0.5 mmol) in NMP or Ethanol (2.0 mL).

    • Add the desired Amine (1.5 - 2.0 equivalents).[2]

    • Add DIPEA (Diisopropylethylamine, 2.0 equiv) to scavenge HCl.

  • Microwave Irradiation:

    • Temperature: 160°C - 180°C (depending on amine nucleophilicity).

    • Time: 15 - 30 minutes.

    • Power: Max 200W.

  • Work-up:

    • Pour the reaction mixture into brine (15 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).[3]

    • Wash combined organics with water (to remove NMP) and brine.

    • Dry over

      
       and concentrate.
      

Optimization & Data Analysis

The following table summarizes the efficiency of Microwave (MW) vs. Conventional Thermal heating for the cyclization step.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Closed Vessel)Improvement Factor
Reaction Temp 100°C (Formic Acid reflux)140°C - 160°C+40-60°C
Time 6 - 12 hours10 - 20 minutes36x Faster
Yield 45 - 65%82 - 94%+30% Yield
Solvent Usage 20 - 50 mL2 - 3 mLGreen Chemistry
Purity (Crude) Low (requires column)High (often precipitation only)Process Efficiency
Reaction Workflow Visualization

Workflow Start Start: 2,3-Diamino precursor Mix Mix: + Formic Acid/TEOF + Catalyst Start->Mix MW_Cycl MW Irradiation: 140°C, 10 min Mix->MW_Cycl Cyclocondensation Inter Intermediate: 7-Chloro-core MW_Cycl->Inter Workup Add_Amine Add: Target Amine + Base (DIPEA) Inter->Add_Amine MW_Sub MW Irradiation: 180°C, 20 min Add_Amine->MW_Sub SNAr Final Final Product: 7-Amino Derivative MW_Sub->Final Purification

Figure 2: Integrated workflow for the two-step microwave synthesis of 7-amino derivatives.

Critical Troubleshooting & Tips

  • Pressure Management: The cyclization reaction with formic acid generates gas (

    
     decomposition at high temp). Ensure the vessel volume is <50% full and the pressure limit is set correctly (20 bar). Pre-stirring for 2 minutes before capping can release initial gas.
    
  • Solvent Choice for

    
    : 
    
    • Use Ethanol for volatile/low-boiling amines (green solvent).

    • Use NMP or DMSO for non-nucleophilic or bulky amines requiring temperatures >150°C.

  • Regioselectivity: In the precursor synthesis, ensure the 2,3-diamino arrangement is correct. If starting from 2,4-diamino-6-methylpyridine, nitration typically occurs at position 3, yielding the correct 2,3,4-triamino pattern upon reduction.

Safety Information

  • High Pressure: Microwave vials are pressurized vessels. Never open a vial until it has cooled to <50°C and pressure is ambient.

  • Chemical Hazards:

    • 2,3-Diaminopyridines: Potential skin irritants and sensitizers.

    • Formic Acid: Corrosive and generates CO gas. Use in a fume hood.

    • Imidazopyridines: Many are biologically active; treat all derivatives as potential potent compounds.

References

  • General Microwave Synthesis of Imidazo[4,5-b]pyridines

    • BenchChem Application Note. "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield." Link

  • Synthesis of 7-Chloro Precursors

    • Rosenberg, A. J., et al. (2012).[4] "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation." Organic Letters. Link

  • Microwave Amin

    
    ): 
    
    • Quazi, N. H., et al. (2005). "Microwave-assisted amination of a chloropurine derivative..." Molecules. Link

  • Biological Relevance of Imidazo[4,5-b]pyridines

    • Babu, K. S., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer... activity." ResearchGate. Link

Sources

reaction mechanism of electrophilic substitution on 5-methylimidazo[4,5-b]pyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Analysis

The 5-methylimidazo[4,5-b]pyridine core represents a fused bicyclic system combining an electron-rich imidazole ring with an electron-deficient pyridine ring. This "push-pull" electronic structure creates a unique challenge for electrophilic substitution. Unlike simple benzene derivatives, the reactivity of this scaffold is governed by the competing deactivating nature of the pyridine nitrogen (


) and the activating influence of the 5-methyl group.
Electronic Landscape and Regioselectivity

For electrophilic aromatic substitution (EAS), the primary directive forces are:

  • Pyridine Nitrogen (

    
    ):  Strongly deactivating via inductive withdrawal (-I) and resonance (-M). It deactivates positions 5, 7, and (to a lesser extent) 6.
    
  • Imidazole Ring (

    
    ):  Generally electron-donating, but in the fused system, the bridgehead carbons (
    
    
    
    ) absorb much of this density.
  • 5-Methyl Group: Weakly activating (+I) and ortho/para directing.

The Regioselectivity Consensus: Direct electrophilic attack occurs preferentially at the C-6 position .

  • Why C-6? It is the

    
    -position relative to the pyridine nitrogen (the least deactivated site on a pyridine ring) and is ortho  to the activating 5-methyl group.
    
  • Why not C-2? The C-2 position (between imidazole nitrogens) is acidic and prone to lithiation/nucleophilic attack, but less reactive toward standard electrophiles unless the ring is N-substituted and activated.

  • Why not C-7? It is

    
     to the bridgehead and 
    
    
    
    to the pyridine nitrogen, placing it in a highly electron-deficient environment.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the resonance stabilization of the


-complex intermediate during attack at C-6.

ReactionMechanism cluster_logic Regioselectivity Logic Reactant 5-Methylimidazo[4,5-b]pyridine SigmaComplex σ-Complex (C-6 Attack) Resonance Stabilized by 5-Me Reactant->SigmaComplex Attack at C-6 Electrophile E+ (NO2+, Br+) Electrophile->SigmaComplex Transition Deprotonation (Re-aromatization) SigmaComplex->Transition Product 6-Substituted Product Transition->Product - H+ Logic1 N4 Deactivates C-5, C-7 Logic2 5-Me Activates C-6 (Ortho)

Figure 1: Mechanistic pathway for Electrophilic Aromatic Substitution (EAS) targeting the C-6 position, driven by the ortho-directing effect of the 5-methyl group.[1][2]

Part 2: Experimental Protocols

Protocol A: Nitration (C-6 Selective)

Objective: Synthesis of 6-nitro-5-methylimidazo[4,5-b]pyridine. Challenge: The 5-methyl group is susceptible to benzylic oxidation to a carboxylic acid under strong oxidative conditions. Temperature control is critical.

Materials
  • Substrate: 5-methylimidazo[4,5-b]pyridine (1.0 eq)

  • Reagent: Fuming Nitric Acid (

    
    , >90%)
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    )
    
  • Quench: Crushed ice, Ammonium Hydroxide (

    
    )
    
Step-by-Step Methodology
  • Preparation of Mixed Acid:

    • In a round-bottom flask, cool 5.0 mL of conc.

      
       to 0°C using an ice/salt bath.
      
    • Dropwise add 1.0 eq of fuming

      
      . Maintain internal temperature 
      
      
      
      .
    • Note: Pre-mixing prevents localized heating upon substrate addition.

  • Substrate Addition:

    • Dissolve 5-methylimidazo[4,5-b]pyridine (1 mmol) in minimal conc.

      
       (2 mL).
      
    • Add the substrate solution to the nitrating mixture dropwise over 15 minutes.

    • Critical Control Point: Ensure temperature does not exceed 20°C to prevent methyl oxidation.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours. Monitor by LC-MS (Target M+H = M_substrate + 45).

    • Optimization: If conversion is low after 6h, heat gently to 40°C, but monitor strictly for carboxylic acid byproduct (M+H = M_substrate + 30).

  • Workup & Isolation:

    • Pour the reaction mixture onto 50g of crushed ice.

    • Carefully adjust pH to 7–8 using conc.[3]

      
      . The product is amphoteric; incorrect pH will prevent precipitation.
      
    • Filter the yellow precipitate.[3] Wash with cold water and diethyl ether.

    • Recrystallize from Ethanol/DMF if necessary.

Protocol B: Bromination (C-6 Selective)

Objective: Synthesis of 6-bromo-5-methylimidazo[4,5-b]pyridine. Utility: The bromide is a versatile handle for Suzuki/Buchwald couplings.[4]

Materials
  • Substrate: 5-methylimidazo[4,5-b]pyridine (1.0 eq)

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (

    
    )
    
Step-by-Step Methodology
  • Dissolution:

    • Dissolve 1.0 g of substrate in 15 mL of glacial acetic acid.

    • Heat to 60°C to ensure complete solubility.

  • Reagent Addition:

    • Option A (Br2): Add 1.1 eq of

      
       in AcOH dropwise.
      
    • Option B (NBS): Add 1.1 eq of NBS portion-wise as a solid.

    • Recommendation: NBS is preferred for cleaner reaction profiles and easier handling.

  • Reaction Phase:

    • Heat the mixture to 80–90°C for 3 hours.

    • Mechanistic Check: The reaction proceeds via an electrophilic attack on the free base or the acetate salt. The 5-methyl group activates C-6, facilitating the substitution.

  • Workup:

    • Cool to room temperature.[3][5]

    • Dilute with water (50 mL).

    • Neutralize with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      

Part 3: Troubleshooting & Optimization Logic

The following decision tree assists in troubleshooting common issues such as low yield or side reactions (e.g., N-oxidation or Methyl oxidation).

Optimization Start Issue: Low Yield / Impurities CheckLCMS Check LC-MS Data Start->CheckLCMS Oxidation Mass +30 observed? (COOH formation) CheckLCMS->Oxidation M+30 NOxide Mass +16 observed? (N-Oxide formation) CheckLCMS->NOxide M+16 NoRxn Starting Material Only CheckLCMS->NoRxn SM ActionOx Reduce Temp (<20°C) Reduce HNO3 equivalents Oxidation->ActionOx ActionNO Use PCl3 to reduce N-oxide or Switch to NBS NOxide->ActionNO ActionForce Increase Temp to 60°C Check H2SO4 dryness NoRxn->ActionForce

Figure 2: Troubleshooting logic for optimizing electrophilic substitution parameters.

Data Summary Table: Reaction Parameters
ParameterNitration (

)
Bromination (NBS)Critical Note
Solvent Conc.

Glacial Acetic Acid

must be dry to maintain nitronium ion concentration.
Temperature 0°C

25°C
80°C - 95°CHigh temp in nitration causes methyl oxidation (-COOH).
Stoichiometry 1.0 - 1.2 eq1.05 - 1.1 eqExcess

may lead to poly-halogenation.
Major Product 6-Nitro-5-Me-IP6-Bromo-5-Me-IPConfirmed by loss of C-6 proton in

-NMR.

References

  • Katritzky, A. R., et al. (2005).[2][6] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[2][6] Organic & Biomolecular Chemistry.

  • Jarmoni, K., et al. (2024).[7] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Goker, H., et al. (2023).[8] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity.

  • Russian Chemical Bulletin. (2025). "Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives." Springer/ResearchGate.

Sources

Troubleshooting & Optimization

improving yield of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine . It is structured to address the specific yield-limiting bottlenecks inherent to this scaffold, moving beyond generic protocols to provide "in-the-trenches" optimization strategies.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Yield Optimization & Troubleshooting for 7-amino-IP Scaffold

The Synthetic Workflow (Critical Path)

Before troubleshooting, we must align on the most robust industrial route. The primary failure mode for this target is "pathway drift"—using the wrong precursor numbering which leads to the wrong isomer.

The Logic: To obtain the 7-amino and 5-methyl substitution pattern on the imidazo[4,5-b]pyridine core, you must start with a pyridine ring substituted at the 4-position (becomes 7) and 6-position (becomes 5) relative to the pyridine nitrogen.

Validated Pathway:

  • Starting Material: 2,4-dichloro-6-methylpyridine.

  • Activation: Nitration to introduce the nitrogen source for the imidazole ring.

  • Functionalization: Double

    
     (Nucleophilic Aromatic Substitution) to install amines.
    
  • Ring Closure: Reductive cyclization.[1]

SynthesisPath Start 2,4-dichloro- 6-methylpyridine Nitro 2,4-dichloro-6-methyl- 3-nitropyridine Start->Nitro HNO3/H2SO4 (Nitration) Diamine 2,4-diamino-6-methyl- 3-nitropyridine Nitro->Diamine NH3 (aq)/Pressure (Double SnAr) Triamine 2,3,4-triamino- 6-methylpyridine (UNSTABLE) Diamine->Triamine H2, Pd/C (Reduction) Product 5-methyl-1H-imidazo [4,5-b]pyridin-7-amine Triamine->Product HC(OEt)3 / H+ (Cyclization)

Figure 1: Validated synthetic route.[1][2][3][4] Note the "Unstable" status of the triamine intermediate, which is the most common point of yield loss.

Troubleshooting Guide: Phase-Specific Issues

Phase A: The Double (Diamine Formation)

The Issue: Researchers often observe incomplete conversion (mono-amino products) or hydrolysis (formation of pyridones). The Chemistry: The 3-nitro group activates both the 2-Cl and 4-Cl positions. However, the 4-Cl is generally more reactive due to para-like resonance. You need both displaced to get the 2,4-diamino precursor.

SymptomProbable CauseCorrective Action
Mono-substitution (4-amino only) Insufficient pressure or temperature.Increase Ammonia Pressure: Switch from aqueous ammonia in a flask to liquid

or aqueous

in a sealed autoclave at 100–120°C. The 2-position requires higher energy to displace.
Hydrolysis (OH peak in NMR) Water competing as nucleophile.Solvent Switch: Use ethanolic ammonia or a dioxane/

system to minimize water concentration. Ensure the system is anhydrous if using ammonia gas.
Low Yield (<50%) Product solubility in aqueous waste.Salting Out: The 2,4-diamino-3-nitropyridine is amphoteric. Do not just extract; adjust pH to ~8-9 and saturate the aqueous layer with NaCl before ethyl acetate extraction.
Phase B: The Reduction (The "Yield Killer")

The Issue: The reaction turns into a black tar; yield drops to near zero. The Chemistry: The intermediate 2,3,4-triamino-6-methylpyridine is extremely electron-rich and prone to rapid oxidative polymerization in air (similar to phenylenediamine derivatives but faster).

Q: My catalyst is poisoned, and the reaction stalls. What do I do?

  • Protocol Adjustment: Do not use standard Pd/C if you are seeing stalling. Switch to Raney Nickel or Pd(OH)₂ (Pearlman’s Catalyst) .

  • The "One-Pot" Fix: Do not isolate the triamine.

    • Procedure: Perform the hydrogenation in the presence of the cyclization agent (e.g., formic acid or triethyl orthoformate) if compatible.

    • Alternative: If you must filter the catalyst, do so under an Argon blanket and drip the filtrate directly into the cyclization mixture. Never rotovap the triamine to dryness in air.

Phase C: The Cyclization (Ring Closure)

The Issue: Formation of the 7-formamido impurity instead of the cyclized product. The Chemistry: We need to close the imidazole ring between N2 and N3. N4 (the 7-amine) is exocyclic and nucleophilic; it can attack the formylating agent.

Comparison of Cyclization Reagents:

ReagentConditionsProsCons
Formic Acid (HCOOH) Reflux (100°C+)Cheap, classic "Traube" method.High Risk: Often formylates the exocyclic 7-amine, requiring a harsh hydrolysis step later.
Triethyl Orthoformate (TEOF) Reflux + cat.

Milder, water scavenger.Preferred: Better selectivity for the vicinal diamine (N2/N3) over the exocyclic amine.
Cyanogen Bromide Room TempForms 2-amino derivative.Incorrect Target: This makes the 2,7-diamino product, not the 1H-imidazo parent.

Recommended Protocol (TEOF Method):

  • Take the fresh triamine filtrate (in MeOH or EtOH).

  • Add 3-5 equivalents of Triethyl Orthoformate (TEOF) .

  • Add catalytic Sulfamic Acid (5 mol%). Why? Sulfamic acid is a solid, non-oxidizing acid that promotes cyclization without charring the amines.

  • Reflux for 2–4 hours.

  • Cool.[5][6][7] The product often precipitates as the formate salt.

Frequently Asked Questions (FAQs)

Q: The NMR shows a mixture of isomers. Did the methyl group migrate? A: No, but tautomerism is confusing. 1H-imidazo[4,5-b]pyridines exist in equilibrium between the 1H and 3H tautomers.

  • Diagnostic: In DMSO-

    
    , the NH proton is often broad or invisible. The key is the coupling constant of the pyridine ring proton (position 6).
    
  • Verification: Use 2D NMR (HMBC) to verify the methyl group (pos 5) is adjacent to the pyridine nitrogen (pos 4), confirming the 5-methyl-7-amine structure.

Q: Can I use 2-amino-6-methylpyridine as the starting material? A: Yes, but it is harder.

  • Route: Nitration gives 2-amino-6-methyl-3-nitropyridine. You then lack a leaving group at position 4 to introduce the 7-amine. You would need to oxidize the pyridine N to the N-oxide, then rearrange/chlorinate with

    
     to get the Cl at position 4. The 2,4-dichloro  route (Section 1) is 2 steps shorter and higher yielding.
    

Q: How do I purify the final product? It's insoluble in everything. A: Imidazopyridines are notorious for


-stacking insolubility.
  • Technique 1 (Acid/Base Swing): Dissolve in 1M HCl (protonates the imidazole and pyridine nitrogens), filter off insoluble junk, then slowly neutralize with

    
     to precipitate the pure free base.
    
  • Technique 2 (Soxhlet): If the solid is stubborn, Soxhlet extraction with Methanol/DCM (1:9) for 24 hours is often the only way to recover trapped product from the carbon/salts.

References & Grounding

  • General Synthesis of Imidazo[4,5-b]pyridines:

    • Source: Bukowski, L., & Janowiec, M. (1996). Synthesis and antibacterial activity of some 2-substituted imidazo[4,5-b]pyridines. Pharmazie.

    • Relevance: Establishes the standard nitration/reduction/cyclization protocols for this scaffold.

    • (Search Term: "synthesis imidazo[4,5-b]pyridine 2,3-diamino")

  • Orthoformate Cyclization Optimization:

    • Source: Townsend, L. B., & Wise, D. S. (1990). The synthesis of imidazo[4,5-b]pyridines. Journal of Heterocyclic Chemistry.

    • Relevance: Validates the use of TEOF over formic acid to prevent exocyclic amine formylation.

  • Handling Triaminopyridine Intermediates:

    • Source:Organic Syntheses, Coll. Vol. 5, p. 567 (1973).

    • Relevance: Provides specific handling for air-sensitive poly-amino heterocycles.

  • Structural Characterization (NMR):

    • Source: Claramunt, R. M., et al. (2006). The tautomerism of imidazo[4,5-b]pyridine derivatives. Arkivoc.

    • Relevance: Essential for distinguishing between the 1H and 3H tautomers in your final spectra.

Sources

troubleshooting regio-selectivity during alkylation of 7-amino-imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regio-selectivity During Alkylation of 7-Amino-imidazo[4,5-b]pyridines Content Type: Technical Support Center (FAQs & Guides) Audience: Medicinal Chemists and Process Scientists

Welcome to the Advanced Synthesis Support Module. You are likely here because you are attempting to synthesize 1-deazaadenine mimics or specific kinase inhibitors and are facing the classic "N3 vs. N1" regioselectivity challenge. This guide deconstructs the electronic and steric factors governing alkylation of the imidazo[4,5-b]pyridine scaffold and provides actionable protocols to correct isomeric mixtures.

🔬 Module 1: The Diagnostic Framework

"Which isomer do I actually have?"

Before optimizing conditions, you must definitively assign the regiochemistry of your product. The 7-amino-imidazo[4,5-b]pyridine scaffold contains four potential nucleophilic nitrogens, but the primary competition occurs between N3 (analogous to Purine N9, usually desired) and N1 (analogous to Purine N7).

The Tautomeric Landscape

In solution, the imidazole ring undergoes rapid annular tautomerism. Under basic alkylation conditions, the deprotonated anion forms a resonance hybrid.

  • N3-Alkylation (Target): Often thermodynamically preferred but sterically sensitive.

  • N1-Alkylation (Competitor): Often kinetically accessible, especially with bulky electrophiles or "loose" ion pairs.

  • N4-Alkylation (Pyridine N): Rare in neutral conditions but possible if the imidazole is blocked or under specific quaternary salt conditions.

  • N7-Alkylation (Exocyclic Amine): Occurs if the amine is unprotected and a strong base (e.g., NaH) is used.

📊 Structural Assignment Protocol (NMR)

Do not rely on 1D proton shifts alone, as they are solvent-dependent and often ambiguous.

TechniqueDiagnostic SignalInterpretation
1H-15N HMBC Cross-peak between Alkyl-CH₂ protons and Ring Nitrogens.Gold Standard. Direct correlation to N1 (-170 to -180 ppm) or N3 confirms attachment.
1H-13C HMBC Coupling between Alkyl-CH₂ and Bridgehead Carbons (C3a/C7a).N3 Isomer: Strong 3-bond coupling to C3a (bridgehead).N1 Isomer: Strong 3-bond coupling to C7a (bridgehead).
NOESY/ROESY Through-space interaction.N3 Isomer: NOE between Alkyl-CH₂ and H2 (imidazole proton) AND potentially pyridine ring protons if steric bulk allows.N1 Isomer: NOE between Alkyl-CH₂ and H2 , but distinct distance to pyridine protons.

Technical Note: If you observe alkylation at the exocyclic amine (N7), you will see a loss of the broad NH₂ singlet (approx 6-8 ppm) and appearance of an NH doublet (if mono-alkylated).

🛠 Module 2: Troubleshooting & Optimization Guides

Scenario A: "I am getting an inseparable mixture of N3 and N1 isomers."

Root Cause: The anion is ambident.[1] Standard conditions (K₂CO₃/DMF) often provide insufficient discrimination between the N1 and N3 lone pairs.

Protocol 1: Thermodynamic Equilibration (The "High Temp" Fix) N1-alkylated products are often kinetic. Heating can sometimes reverse N1-alkylation (via retro-Michael or halide attack) and funnel material to the more stable N3 form.

  • Solvent: Switch to DMF or DMA (high boiling point).

  • Base: Use Cs₂CO₃ (Cesium effect: larger cation stabilizes the "softer" nucleophilic center).

  • Temp: Increase to 80–100°C .

  • Time: Run for 12–24 hours.

Protocol 2: The "De Novo" Cyclization (The Ultimate Fix) If direct alkylation fails, build the ring after placing the alkyl group. This guarantees 100% regioselectivity.

  • Start: 2,3-diamino-4-chloropyridine (or similar precursor).

  • Step 1: Selectively alkylate the more reactive 3-amino group (or use reductive amination).

  • Step 2: Cyclize with orthoformate or an aldehyde to close the imidazole ring.

    • Result: The alkyl group is locked in position N3 (relative to the pyridine nitrogen).

Scenario B: "My yield is low, or I see N7 (exocyclic) alkylation."

Root Cause: The exocyclic amine at C7 is competing for the electrophile, or the base is too strong (e.g., NaH), deprotonating the amine.

Protocol 3: Transient Protection (One-Pot)

  • Reagent: Add 2.2 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Process: Stir at RT for 30 min. This silylates the exocyclic amine (N7) and the imidazole NH.

  • Alkylation: Add the alkyl halide. The silyl group on the imidazole is labile and will be displaced by the alkyl group, while the N7-silyl group protects the amine.

  • Workup: Acidic wash (1M HCl) or fluoride treatment (TBAF) removes the N7-TMS group.

📉 Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for selecting the correct synthetic strategy.

G Start Start: 7-Amino-imidazo[4,5-b]pyridine DirectAlk Direct Alkylation (R-X, Base) Start->DirectAlk Check Check Regioselectivity (HMBC/TLC) DirectAlk->Check Mixture Result: N3/N1 Mixture Check->Mixture Failure Pure Result: Pure N3 Isomer Check->Pure Success Opt1 Optimization A: Switch to Cs2CO3/DMF @ 80°C (Thermodynamic Control) Mixture->Opt1 If Kinetic Product Opt2 Optimization B: Mitsunobu Reaction (Invert Selectivity) Mixture->Opt2 If Alcohol Available DeNovo Route C: De Novo Synthesis 1. Alkylate Diamine 2. Cyclize Ring Mixture->DeNovo If Intractable Opt1->Check Opt2->Check

Caption: Decision tree for optimizing regioselectivity. Route C (De Novo) is the most robust method for difficult substrates.

❓ Frequently Asked Questions (FAQs)

Q: Why does the Mitsunobu reaction sometimes give different selectivity than alkyl halides? A: The Mitsunobu reaction operates via an SN2 mechanism where the protonated heterocycle attacks the alkoxy-phosphonium intermediate. However, the steric bulk of the triphenylphosphine-DEAD complex can prevent attack at the more hindered nitrogen (often N3), forcing reaction at N1. Conversely, specific H-bonding in the transition state can sometimes favor N3. It is substrate-dependent and often complementary to base-mediated alkylation.

Q: Can I separate N1 and N3 isomers if I can't stop the mixture forming? A: Yes, but it is difficult.

  • TLC: N1 and N3 isomers usually have very similar Rf values. Try 95:5 DCM:MeOH or EtOAc:Hexane gradients.

  • HPLC: Reverse-phase C18 is usually effective. The N1 isomer is typically more lipophilic (elutes later) than the N3 isomer in neutral pH, but this reverses depending on the mobile phase pH relative to the pKa of the isomers.

Q: How does the "Cesium Effect" work here? A: Cesium (Cs⁺) is a large, soft cation ("soft" in terms of HSAB theory). It forms a looser ion pair with the imidazopyridine anion compared to Sodium (Na⁺) or Potassium (K⁺). This "naked" anion is more free to reach thermodynamic equilibrium, often favoring the N3 position (analogous to N9 in purines) over the kinetic N1 position.

📚 References

  • BenchChem. Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. (2025).[1][2][3][4][5][6] Retrieved from

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. (2023).[7][8] Retrieved from

  • ResearchGate. Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives. (2025).[1][2][3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024).[4][7] Magnetic Resonance in Chemistry. Retrieved from

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. (2024).[4][7] Beilstein Journal of Organic Chemistry. Retrieved from

Sources

removing impurities from crude 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMP-7AM-001 Status: Open Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS generic scaffold ref: 1H-imidazo[4,5-b]pyridine derivatives). This molecule belongs to the class of deazapurines, exhibiting amphoteric properties that frequently lead to "sticky" impurities, specifically unreacted diamine precursors (e.g., 2,3-diamino-6-methylpyridine) and oxidative tars.

The protocols below prioritize thermodynamic separation (crystallization/pH swing) over kinetic separation (chromatography) to maximize yield and purity.

Module 1: Solubility & Thermodynamic Profile

Before attempting purification, you must understand the "personality" of your molecule. It is not a simple organic base; it is an amphoteric heterocycle.

Solvent/MediumSolubility BehaviorUsage Context
Water (pH 7) Very LowPrecipitation medium (Anti-solvent)
Dilute HCl (pH 1-2) High (Cationic form)Dissolution for filtration of non-basic tars
Dilute NaOH (pH 12+) Moderate (Anionic form)Removal of non-acidic impurities
Ethanol/Methanol Moderate (Hot) / Low (Cold)Primary Crystallization Solvent
DMF/DMSO HighLoad solvent for chromatography (if needed)
DCM/Hexane NegligibleDo not use for extraction (Product will crash out)

Module 2: The "Acid-Base Swing" Protocol (Primary Purification)

Issue: Crude reaction mixture contains unreacted diamines and inorganic salts. Mechanism: This protocol exploits the amphoteric nature of the imidazole ring (pKa ~7.5 for protonation, ~13 for deprotonation) to separate it from impurities that lack this dual behavior.

Step-by-Step Workflow
  • Acidic Dissolution:

    • Suspend the crude solid in 1M HCl (approx. 10 mL per gram of crude).

    • Stir for 30 minutes. The product (protonated at N3 or N1) and diamines will dissolve.

    • Critical Step: Filter this solution through a Celite pad.

    • Why? This removes neutral organic tars and polymerization byproducts that are insoluble in acid.

  • The "Isoelectric" Precipitation:

    • Cool the filtrate to 0–5 °C.

    • Slowly add saturated aqueous Ammonia (NH₄OH) or 2M NaOH dropwise.

    • Monitor pH strictly. Target pH 7.5 – 8.5 .

    • Observation: The solution will cloud over. A precipitate (the free base product) will form.

    • Note: Do not overshoot to pH 12+, or you may re-dissolve the product as an anion.

  • Filtration & Wash:

    • Filter the precipitate.

    • Wash the cake with ice-cold water (removes inorganic salts like NaCl/NH₄Cl).

    • Wash with a small amount of cold acetone (removes trace unreacted diamines, which are often more soluble in organic solvents).

Visualizing the Logic (DOT Diagram)

AcidBaseWorkup Start Crude Reaction Mixture AcidStep Add 1M HCl (Protonation) Start->AcidStep Filter1 Filter Insoluble Tars AcidStep->Filter1 Filtrate Acidic Filtrate (Product + Diamine in solution) Filter1->Filtrate Soluble Fraction Waste Discard Tars Filter1->Waste Solid Waste BaseStep Adjust pH to 8.0 (Neutralization) Filtrate->BaseStep Precipitate Precipitate Forms (Free Base Product) BaseStep->Precipitate Supernatant Supernatant (Salts + Soluble Diamines) BaseStep->Supernatant

Caption: Separation logic relying on the pH-dependent solubility of the imidazo[4,5-b]pyridine scaffold.

Module 3: Removing "Pink/Brown" Oxidation Impurities

Issue: The product is structurally correct but has a persistent pink or brown hue. Cause: Amino-pyridines are prone to air oxidation, forming trace diazo-like or quinoid impurities that are highly colored but low in mass.

Protocol: Carbon Treatment

  • Dissolve the semi-pure solid in boiling Ethanol (95%) or Methanol .

  • Add Activated Charcoal (10-20% by weight of the crude).

  • Reflux for 15–30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad while the solution is still near boiling.

    • Warning: If the solution cools during filtration, the product will crystallize in the funnel.

  • Concentrate the filtrate and allow to crystallize.

Module 4: Troubleshooting FAQ

Q1: My product is "oiling out" instead of crystallizing during neutralization.

  • Diagnosis: The concentration is too high, or the purity is too low (impurities lower the melting point).

  • Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbid, then scratch the flask walls with a glass rod while cooling. This induces nucleation.

Q2: I see two spots on TLC that are very close together.

  • Diagnosis: This is likely the Regioisomer Issue . In 5-methyl-1H-imidazo[4,5-b]pyridine synthesis, alkylation or cyclization can sometimes occur at N3 vs N1 (or N4 in the pyridine ring), though less common in direct cyclization.

  • Fix: Recrystallization is rarely sufficient. You need Column Chromatography.

    • Stationary Phase: Amine-functionalized Silica (to prevent tailing) OR Standard Silica pre-washed with 1% Triethylamine.

    • Mobile Phase: DCM : Methanol (95:5 to 90:10).

Q3: The yield is >100%.

  • Diagnosis: Trapped inorganic salts or solvent.

  • Fix: Check the ash content. If high, re-suspend in water, stir for 1 hour, and re-filter. If low, dry in a vacuum oven at 50°C for 24 hours to remove trapped ethanol/water solvates.

References

  • Synthesis and Properties of Imidazo[4,5-b]pyridines. Source: National Institutes of Health (PubChem) / ChemicalBook Context: General physical properties, pKa values, and tautomerism of the 1H-imidazo[4,5-b]pyridine scaffold.[1]

  • Purification of Heterocyclic Amines via Acid-Base Extraction. Source: Beilstein Journal of Organic Chemistry Context: Methodologies for handling polar amino-pyridine intermediates and removing diamine precursors.

  • Recrystallization Strategies for Deazapurines. Source: MDPI (Molecules) Context: Solubility profiles and crystallization solvents (Ethanol/Water) for substituted imidazo[4,5-b]pyridines.

Sources

stability of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Chemical Stability Division) Subject: Stability Profile & Troubleshooting: 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Executive Summary

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine (hereafter 5-Me-7-AIP ) is a fused heterocyclic aromatic amine. Structurally analogous to the mutagenic heterocyclic amines (HCAs) found in cooked proteins (e.g., PhIP), this scaffold exhibits exceptional thermal and hydrolytic stability.[1]

However, its amphoteric nature creates distinct solubility and stability challenges in laboratory workflows.[1] This guide addresses the physicochemical behavior of 5-Me-7-AIP under acidic and basic stress, providing actionable troubleshooting for precipitation, degradation, and analysis.[1]

Part 1: Acidic Stability (pH < 4.0)

The Chemistry

Under acidic conditions, 5-Me-7-AIP acts as a base. Protonation occurs primarily on the imidazole ring nitrogen (N3) or the pyridine nitrogen (N4), depending on the specific tautomer, forming a cationic species.[1]

  • pKa (approximate): ~4.5–5.5 (Pyridine/Imidazole core).

  • Stability: High. The fused aromatic system is resistant to acid-catalyzed hydrolysis, even at elevated temperatures (e.g., 1N HCl at 100°C).[1]

Troubleshooting Guide: Acidic Conditions
Symptom Probable Cause Corrective Action
Precipitation upon acidification Common Ion Effect. If using HCl, the chloride salt of the compound may have lower solubility than the free base in high ionic strength solutions.Switch Acid: Use Methanesulfonic acid (MsOH) or Sulfuric acid (

) to form more soluble salts. Dilution: Reduce ionic strength by diluting the sample 1:10 with water/methanol.
New peak in HPLC (Trace) Diazotization (Rare). If Nitrite impurities are present in the acid (e.g., old

or contaminated water), the exocyclic 7-amine can convert to a diazonium salt and hydrolyze to a hydroxyl group.[1]
Reagent Quality: Use fresh, analytical-grade acids. Avoid Nitric acid. Validation: Check MS for M+1 peak shift of -1 Da (conversion of

to

).
Retention time shift pH Mismatch. The cationic form elutes differently than the neutral form.Buffer Control: Ensure the HPLC mobile phase buffer capacity is sufficient (e.g., 10mM Ammonium Formate) to maintain the intended pH during the run.[1]

Part 2: Basic Stability (pH > 10.0)

The Chemistry

Under basic conditions, 5-Me-7-AIP acts as a weak acid due to the proton on the imidazole nitrogen (N1-H).

  • pKa (approximate): ~12–13 (Imidazole N-H deprotonation).

  • Stability: Moderate to High. The ring system resists nucleophilic attack by hydroxide (

    
    ). However, the anionic form is more electron-rich, making it slightly more susceptible to oxidative degradation than the cationic form.[1]
    
Troubleshooting Guide: Basic Conditions
Symptom Probable Cause Corrective Action
Yellow/Brown Discoloration Oxidation. The electron-rich anionic form (at pH > 12) is prone to air oxidation or trace metal-catalyzed oxidation, particularly at the exocyclic amine or the 5-methyl group.Degassing: Sparge buffers with Argon/Nitrogen. Additives: Add 0.1% EDTA to chelate trace metals or mild antioxidants (e.g., Sodium Metabisulfite) if compatible with downstream assays.[1]
Inconsistent Solubility Incomplete Deprotonation. pH 10–11 is often the "buffer zone" near the pKa, leading to a mix of neutral (insoluble) and anionic (soluble) species.[1]pH Adjustment: Target pH > 13 (0.1 N NaOH) for full solubilization as the anion, or stay at pH < 8. Avoid the pKa transition zone.
Glass Adsorption Surface Binding. Cationic/Neutral heterocycles can stick to glass, but in base, the anionic form repels silanols.[1] However, precipitation can look like adsorption.[1]Vessel Choice: Use Polypropylene (PP) tubes for highly basic stock solutions to prevent leaching of silicates or adsorption issues.

Part 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Standardized workflow to validate stability for regulatory filing (ICH Q1A).

  • Preparation: Dissolve 5-Me-7-AIP to 1 mg/mL in Methanol/Water (50:50).

  • Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

  • Base Stress: Add 1N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

  • Oxidative Stress: Add 3%

    
     (1:1 v/v). Incubate at RT for 2 hours.
    
  • Neutralization: Quench acid samples with 1N NaOH; quench base samples with 1N HCl.

  • Analysis: Inject onto HPLC-UV/MS (See Protocol B).

Protocol B: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge, resistant to high pH).[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) – Basic pH improves peak shape for basic heterocycles.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (extended conjugation).

Part 4: Visualization & Logic

Stability Testing Workflow

The following diagram illustrates the logical flow for assessing the stability of 5-Me-7-AIP, differentiating between solubility issues and true chemical degradation.

StabilityWorkflow Start Sample: 5-Me-7-AIP Condition Select Stress Condition Start->Condition Acid Acidic (0.1N HCl) Condition->Acid Base Basic (0.1N NaOH) Condition->Base CheckSol Visual Check: Precipitation? Acid->CheckSol CheckColor Visual Check: Discoloration? Base->CheckColor Soluble Soluble (Cation) CheckSol->Soluble Clear Insoluble Salt Precipitate (Common Ion Effect) CheckSol->Insoluble Cloudy Stable Stable Anion CheckColor->Stable No Change Oxidized Oxidative Degradation (N-Oxide/Dimer) CheckColor->Oxidized Darkening HPLC HPLC-MS Analysis Soluble->HPLC Insoluble->HPLC Dilute first Stable->HPLC Oxidized->HPLC

Caption: Decision tree for evaluating physical vs. chemical stability of 5-Me-7-AIP under pH stress.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does the compound elute as a broad tailing peak in my standard HPLC method? A: This is a classic "silanol effect." At neutral or acidic pH (using Formic Acid), the protonated pyridine/imidazole nitrogen interacts with residual silanols on the silica column.[1]

  • Fix: Use a "High pH" stable column (e.g., C18 hybrid particle) and run the method at pH 10 (Ammonium Bicarbonate). This keeps the amine deprotonated (neutral/anionic) and sharpens the peak.

Q2: Can I store the stock solution in DMSO? A: Yes, DMSO is an excellent solvent for this scaffold.[1] However, DMSO is hygroscopic.[1]

  • Warning: Long-term storage of amino-heterocycles in wet DMSO can lead to slow hydrolysis or oxidation. Store at -20°C and minimize freeze-thaw cycles.

Q3: Is the 7-amino group reactive like a standard aniline? A: It is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the fused pyridine ring. Standard amide coupling (EDC/NHS) may be sluggish. It is, however, stable enough to resist hydrolysis under standard forced degradation conditions.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.). Wiley. (General reactivity of imidazo[4,5-b]pyridines).

  • Knize, M. G., et al. (2002).[1] "Factors affecting the formation of heterocyclic amines during cooking." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Demonstrates thermal/acid stability of the scaffold).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for forced degradation).

  • BenchChem Technical Support. (2025). "Forced Degradation Studies of Imidazole-Containing Compounds." (Specific troubleshooting for imidazole rings).

Sources

overcoming catalyst poisoning in cross-coupling reactions with aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AP-CC-2024-OPTIMIZE Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming Catalyst Poisoning in Aminopyridine Cross-Couplings

Introduction: The "Kryptonite" of Cross-Coupling

Welcome to the Aminopyridine Support Hub. If you are here, you are likely experiencing a stalled reaction, low conversion, or inexplicable irreproducibility while attempting to couple aminopyridines (specifically 2-aminopyridines).

The Core Problem: Aminopyridines are "privileged" scaffolds in medicinal chemistry (e.g., kinase inhibitors) but "parasitic" ligands in catalysis. The pyridine nitrogen (


, soft donor) is often more competent at binding Palladium than your expensive phosphine ligand. Once the pyridine binds to the metal center, it displaces the phosphine, forming a stable, off-cycle resting state known as a "Catalyst Death Spiral." 

This guide provides the engineering controls required to prevent this poisoning and restore catalytic turnover.

Module 1: The Diagnosis (Mechanism)

Before fixing the reaction, you must visualize the failure mode. In a standard Buchwald-Hartwig or Suzuki coupling, the catalytic cycle relies on a delicate balance of sterics and electronics. Aminopyridines disrupt this by sequestering the active catalyst.

Visualizing the Poisoning Pathway

The following diagram maps the "Active Cycle" against the "Death Spiral" caused by pyridine coordination.

CatalystPoisoning Pd0 Active L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Desired Path) OxAdd->AmineBind HNR2 Poison OFF-CYCLE TRAP (Pyridine N-Coordination) OxAdd->Poison Pyridine N-Attack (Displaces Ligand) Prod Product Release AmineBind->Prod Reductive Elim. Prod->Pd0 Regeneration Dimer Pd-Dimer Formation (Inactive) Poison->Dimer Irreversible Deactivation

Figure 1: The "Death Spiral." The red path indicates where the pyridine nitrogen outcompetes the substrate/ligand, sequestering the Pd(II) intermediate into an inactive state.

Module 2: The Hardware (Ligand & Catalyst Selection)

Q: I am using


 or 

+ Xantphos. Why isn't it working?

A: These are "First Generation" systems.[1] They are insufficient for aminopyridines because:

  • Binding Affinity: Triphenylphosphine (

    
    ) binds Pd weaker than the pyridine nitrogen. The pyridine will displace it immediately.
    
  • Activation Energy:

    
     requires dissociation of dba (dibenzylideneacetone), which is an inhibitor itself. In the presence of aminopyridines, the Pd transfer from dba to the pyridine is faster than to the phosphine.
    
The Solution: G3/G4 Precatalysts & Bulky Ligands

You must use Palladacycle Precatalysts (Gen 3 or Gen 4) . These precatalysts contain the ligand pre-bound to Pd in a 1:1 ratio. Upon heating with base, they reductively eliminate an inert carbazole byproduct, releasing the "naked," highly active mono-ligated Pd(0) species inside the reaction mixture.

Recommended Ligand Classes
Ligand FamilySpecific RecommendationWhy it works for Aminopyridines
BrettPhos Family BrettPhos (Primary amines) tBuBrettPhos (Amides/2-aminopyridines)Extremely bulky. The steric bulk creates a "protective shell" around the Pd, physically preventing the pyridine nitrogen from binding while allowing the smaller amine

to access the metal center.
Dialkylbiaryl Phosphines XPhos or RuPhos Excellent for secondary amines. The lower ring interacts with Pd (Pd-arene interaction) to stabilize the mono-ligated species.
NHC Ligands PEPPSI-IPr N-Heterocyclic Carbenes bind Pd tighter than phosphines and pyridines. Harder to displace.

Module 3: Reaction Engineering (The Software)

Q: Can I just add more catalyst? A: No. Adding more catalyst often leads to more Pd-black precipitation if the ligation isn't stable. You need "Decoy" strategies.

Strategy A: The "Decoy" Additive (Lewis Acids)

If the pyridine nitrogen is poisoning the catalyst, distract it. Adding a Lewis acid that binds to the pyridine nitrogen (but not the Pd) can shield the catalyst.

  • Additive:

    
     or 
    
    
    
    (0.5 - 1.0 equiv).
  • Mechanism: The Lewis acid coordinates to the basic pyridine nitrogen, rendering it non-nucleophilic toward the Palladium.

Strategy B: Base Selection
  • Standard:

    
     or 
    
    
    
    (Weak bases, high functional group tolerance).
  • Difficult Cases: LiHMDS (Lithium Hexamethyldisilazide).

    • Why: Soluble organic bases prevent the "heterogeneous surface poisoning" effect seen with inorganic salts. LiHMDS also helps deprotonate the amine prior to binding.

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" for Difficult 2-Aminopyridines

Use this protocol for coupling 2-aminopyridine (nucleophile) with aryl bromides/chlorides.

Reagents:

  • Catalyst: tBuBrettPhos Pd G4 (2–5 mol%) [Reference 1]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed) or t-Amyl Alcohol.

  • Base:

    
     (2.0 equiv) or LHMDS (2.2 equiv if substrate allows).
    
  • Concentration: High concentration (0.5 M to 1.0 M) favors intermolecular coupling over catalyst decomposition.

Step-by-Step:

  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Halide (1.0 equiv), Aminopyridine (1.2 equiv), Base (
    
    
    
    ), and tBuBrettPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.
  • Inert Cycle: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Critical Step: If using LHMDS (solution), add it last, dropwise.

  • Activation: Place in a pre-heated block at 90–100 °C .

    • Note: G4 precatalysts activate rapidly. Do not ramp temperature; drop into hot block.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion < 20%, proceed to Troubleshooting Module.

Protocol B: The "Lewis Acid Assisted" Method

Use this if Protocol A fails due to severe inhibition.

  • Follow Protocol A steps 1-2.

  • Add Decoy: Add

    
     (0.5 equiv) along with the solids.
    
  • Pre-stir: Add solvent and stir at room temperature for 10 minutes before heating. This allows the Mg to bind the pyridine nitrogen.

  • Heat to 100 °C.

Module 5: Troubleshooting Matrix

Decision Logic for Optimization:

Troubleshooting Start Reaction Failed/Low Yield CheckConv Check Conversion (LCMS) Start->CheckConv ZeroConv 0% Conversion (Starting Material Intact) CheckConv->ZeroConv Stall Stalled at 20-40% (Catalyst Death) CheckConv->Stall Dehal Dehalogenation Only (Reduction) CheckConv->Dehal Sol_OxAdd Issue: Oxidative Addition Fix: Switch to XPhos Pd G4 or Iodide substrate ZeroConv->Sol_OxAdd Sol_Poison Issue: Catalyst Poisoning Fix: Add Mg(OtBu)2 or Switch to tBuBrettPhos Stall->Sol_Poison Sol_Prot Issue: Protodehalogenation Fix: Switch Solvent (Toluene) Lower Temp Dehal->Sol_Prot

Figure 2: Rapid Diagnostic Tree. Identify the symptom to select the correct intervention.

FAQ: Common Symptoms & Fixes
SymptomProbable CauseCorrective Action
Reaction turns black immediately Rapid catalyst decomposition (Pd-Black formation). Ligand is not stabilizing Pd(0).Switch to a bulkier ligand (e.g., from XPhos to BrettPhos ). Ensure O2 exclusion is rigorous.
Starting material remains, no product Oxidative addition failure. The catalyst cannot break the Ar-X bond.Switch from Ar-Cl to Ar-Br or Ar-I . Use a more electron-rich ligand (e.g., AdBrettPhos ).
Reaction stalls after 30 mins Product inhibition. The product (aminopyridine) is poisoning the catalyst more than the starting material.Add Mg(OtBu)2 (0.5 equiv) to sequester the product.
Low yield with 2-aminopyridine Bidentate coordination (N,N-chelation) of the substrate to Pd.Use tBuBrettPhos Pd G4 . The t-Butyl groups prevent the bidentate "bite" of the substrate.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Aryl Mesylates." Journal of the American Chemical Society, 2008.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[2] (Describes G3/G4 Precatalyst advantage).

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016. (Mechanistic insights on N-heterocycle binding).

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling of 2-Aminopyridines." Tetrahedron, 2019.

  • Manolikakes, G., et al. "Overcoming the Limitations of C–H Activation with Strongly Coordinating N-Heterocycles." Organic Letters, 2013. (Discusses Lewis Acid additives).[3][4][5][6]

Sources

Validation & Comparative

1H NMR spectral analysis of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine , a critical scaffold in kinase inhibitor development (e.g., purine mimetics).[1]

This analysis prioritizes structural validation —specifically, how to distinguish this precise regioisomer from common synthetic byproducts and structural isomers using NMR spectroscopy.

Publish Comparison Guide

Core Directive: The Analytical Challenge

The imidazo[4,5-b]pyridine core is a "privileged structure" in drug discovery, often acting as a bioisostere for adenine.[1] However, its synthesis frequently yields regioisomeric mixtures (e.g., [4,5-b] vs [4,5-c] fusion) or positional isomers (5-methyl vs 6-methyl).[1]

The Challenge: Distinguishing 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine from its isomers relies on subtle electronic effects on the pyridine ring protons. A standard 1D proton spectrum is often insufficient without understanding the specific shielding effects of the 7-amino group.

The Solution: This guide compares the target molecule against its most common "alternatives"—its structural isomers and precursors—to provide a self-validating assignment protocol.

Experimental Protocol & Methodology

To ensure reproducibility and visibility of exchangeable protons (NH, NH₂), DMSO-d₆ is the mandatory solvent.[1] Chloroform (CDCl₃) is not recommended due to poor solubility and quadrupole broadening of amide/amine protons.[1]

Standard Operating Procedure (SOP)
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg in 600 µL.[1]

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic singlets).

  • Temperature: 298 K (25°C).[1] Note: If NH signals are broad, lower to 283 K to slow exchange.

Structural Analysis & Predicted Data

The Molecule
  • Core: Imidazo[4,5-b]pyridine (Pyridine fused to Imidazole).[1][2][3][4]

  • Numbering:

    • N1/N3: Imidazole nitrogens.[1]

    • N4: Pyridine nitrogen.[1][2]

    • C5: Methyl substituted.[1][5]

    • C6: Unsubstituted (Protonated).

    • C7: Amine substituted.

    • C2: Imidazole C-H.[1][6]

Spectral Assignment Table (DMSO-d₆)
Proton (Assignment)TypeChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Feature
H-2 (Imidazole)CH8.00 – 8.20 Singlet (s)1HMost deshielded C-H; diagnostic of cyclized imidazole core.
NH₂ (7-Amine)NH6.20 – 6.80 Broad Singlet (bs)2HExchangeable (disappears with D₂O shake). Shielded by electron donation.
H-6 (Pyridine)CH6.00 – 6.30 Singlet (s)1HCritical Diagnostic. Highly shielded due to ortho-amino group and ortho-methyl group.
CH₃ (5-Methyl)CH₃2.35 – 2.45 Singlet (s)3HCharacteristic methyl on heteroaromatic ring.
NH (Imidazole)NH12.50 – 13.50 Broad (br)1HHighly deshielded; position varies with concentration/tautomerism.[1]

Note: The chemical shift of H-6 is the primary validation marker. In the unsubstituted parent, pyridine protons appear >7.0 ppm.[1] The presence of the electron-donating amine at C7 pushes the H-6 signal significantly upfield (< 6.5 ppm).

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule with its two most critical "alternatives": the Regioisomer (often formed if the starting diamine is asymmetrical) and the Precursor (incomplete cyclization).[1]

Comparison 1: Target vs. Regioisomer (6-Methyl isomer)
  • Target: 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

  • Alternative: 6-methyl-1H-imidazo[4,5-b]pyridin-7-amine

FeatureTarget (5-Me) Alternative (6-Me) Differentiation Logic
Aromatic Proton H-6 (Singlet) H-5 (Singlet) NOE Correlation: In the Target (5-Me), irradiating the Methyl (2.4 ppm) will show an NOE to H-6 . In the Alternative (6-Me), the Methyl is at C6; irradiating it will show NOE to the 7-NH₂ but not to the aromatic proton (H-5), which is para or meta depending on geometry.[1]
Methyl Shift ~2.40 ppm~2.20 - 2.30 ppmMethyl at C5 (next to N4) is slightly more deshielded than at C6.
H-Aromatic Shift < 6.5 ppm > 7.5 ppm H-6 in the target is flanked by two donors (Me, NH₂). H-5 in the alternative is next to the pyridine Nitrogen (N4), which is strongly deshielding.[1] If your aromatic singlet is >7.5 ppm, you likely have the wrong isomer.
Comparison 2: Target vs. Precursor (Uncyclized Diamine)
  • Target: Cyclized Imidazo-pyridine.[7][8]

  • Alternative: 2,3-diamino-4-amino-6-methylpyridine (Open ring).

FeatureTarget (Cyclized) Alternative (Open) Differentiation Logic
H-2 Signal Present (~8.1 ppm) Absent The singlet at ~8.1 ppm corresponds to the C-H formed by formic acid cyclization. Its absence confirms incomplete reaction.
Amine Signals 1 x NH₂ (7-pos)3 x NH₂ groupsThe precursor will show multiple broad amine signals and lack the downfield imidazole NH (>12 ppm).[1]

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the NMR data described above.

NMR_Assignment Start Crude Product NMR (DMSO-d6) Check_H2 Is there a sharp singlet at ~8.0 - 8.2 ppm (H-2)? Start->Check_H2 Precursor Result: Uncyclized Precursor (Triamine) Check_H2->Precursor No Check_H_Arom Check Pyridine Ring Proton (Singlet integration 1H) Check_H2->Check_H_Arom Yes High_Shift Shift > 7.5 ppm (Deshielded) Check_H_Arom->High_Shift Low_Shift Shift < 6.5 ppm (Shielded) Check_H_Arom->Low_Shift Isomer_6Me Probable Isomer: 6-Methyl-5-Proton (Proton adjacent to N4) High_Shift->Isomer_6Me NOE_Validation Final Validation: NOE between Me (2.4) and H-Arom (6.2) Low_Shift->NOE_Validation Target_5Me CONFIRMED TARGET: 5-Methyl-1H-imidazo[4,5-b]pyridin-7-amine (Proton shielded by NH2 & Me) NOE_Validation->Target_5Me Positive NOE

Figure 1: Logical workflow for NMR structural validation of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine.

Advanced Mechanistic Insight: Tautomerism

Researchers must be aware that 1H-imidazo[4,5-b]pyridine derivatives exist in tautomeric equilibrium.[1]

  • 1H-tautomer: Hydrogen on N1 (or N3).

  • 3H-tautomer: Hydrogen on N3 (or N1).

In DMSO-d₆, this exchange is often fast, leading to a broadened NH signal >12 ppm.[1] However, the C-H signals (H-2, H-6) remain sharp.[1] Do not confuse the broadening of the NH or NH₂ signals with impurities.[1] If sharpening is required for publication quality, heat the sample to 350 K (coalescence) or cool to 270 K (freeze out).[1]

References

  • Imidazo[4,5-b]pyridine Core Analysis

    • Title: Synthesis and NMR characterization of imidazo[4,5-b]pyridine deriv
    • Source:Molecules, 2023.[1][2]

    • Context: Establishes baseline shifts for the [4,5-b] core (H2 ~8.4 ppm, H5/H7 ~7-8 ppm in unsubstituted systems).
    • [1]

  • Substituent Effects on Pyridines

    • Title: 1H NMR Prediction of Substituted Pyridines.
    • Source:SpectraBase / Wiley.[1]

    • Context: Validates the shielding effect of amino groups at the ortho position (shifting protons upfield by ~1.0–1.5 ppm).
    • [1]

  • Synthesis of Methyl-Amino-Imidazopyridines

    • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives.[1]

    • Source:Molecular Diversity, 2023.[1]

    • Context: Describes the cyclization of diaminopyridines and the resulting spectral changes (appearance of H2 singlet).

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of imidazo[4,5-b]pyridin-7-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction: The Analytical Imperative for Imidazo[4,5-b]pyridin-7-amine

Imidazo[4,5-b]pyridine and its derivatives are significant scaffolds in medicinal chemistry, recognized for their structural similarity to purines, which allows them to interact with various biological targets.[1] These compounds are explored as kinase inhibitors and for other therapeutic applications.[2][3][4][5] Imidazo[4,5-b]pyridin-7-amine, as a key intermediate or active pharmaceutical ingredient (API), requires rigorous purity assessment to ensure the safety and efficacy of potential drug products. The presence of impurities, arising from synthesis or degradation, can significantly impact a drug's pharmacological and toxicological profile.

This guide presents a comparative framework for developing a stability-indicating HPLC method, a critical tool for separating and quantifying the active ingredient in the presence of its degradation products and process-related impurities.[6] We will explore different chromatographic strategies and provide the foundational knowledge to select and optimize a method that is not only fit for purpose but also compliant with regulatory expectations.

The Cornerstone of Purity Analysis: Stability-Indicating Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively measure the drug substance in the presence of its potential degradation products. The development of a robust SIM is a mandatory requirement by regulatory bodies like the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for the stability testing of drug substances and products.[6]

The lynchpin of SIM development is the forced degradation study, also known as stress testing.[7] In these studies, the drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[6][8][9] The primary objectives of forced degradation are to:

  • Identify likely degradation products and pathways.

  • Demonstrate the specificity of the analytical method by proving it can separate the API from its degradants.

  • Inform on the intrinsic stability of the molecule, which aids in formulation and packaging development.

A Comparative Experimental Design for Method Development

A systematic approach to method development involves an initial screening of different chromatographic conditions, followed by forced degradation studies to challenge the chosen methods, and finally, optimization to achieve the desired separation.

Part A: Initial Method Development & Screening

The initial step is to find a set of conditions that provide good peak shape and retention for the parent compound, imidazo[4,5-b]pyridin-7-amine. A comparison of different stationary and mobile phases is crucial.

Experimental Protocol: Initial Chromatographic Screening

  • Standard Solution Preparation: Prepare a stock solution of imidazo[4,5-b]pyridin-7-amine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. From this, prepare a working standard solution at a concentration of 0.1 mg/mL.

  • HPLC Systems and Columns:

    • Method A (C18): Utilize a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Method B (C8): Employ a C8 column (e.g., 150 mm x 4.6 mm, 5 µm) to evaluate the effect of a less hydrophobic stationary phase.

  • Mobile Phase Screening:

    • Mobile Phase Combination 1 (Acetonitrile/Phosphate Buffer):

      • Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

      • Mobile Phase B: Acetonitrile.

    • Mobile Phase Combination 2 (Methanol/Formate Buffer):

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Photodiode Array (PDA) detector scanning from 200-400 nm. Extract chromatograms at the wavelength of maximum absorbance (λmax) of imidazo[4,5-b]pyridin-7-amine.

    • Gradient: A generic gradient can be used for initial screening, for example, 5-95% B over 20 minutes.

Part B: Forced Degradation Studies

Based on the chemistry of aminopyridines and related heterocyclic compounds, imidazo[4,5-b]pyridin-7-amine is likely susceptible to oxidation and hydrolysis.

Experimental Protocol: Forced Degradation

  • Sample Preparation: For each condition, weigh an appropriate amount of imidazo[4,5-b]pyridin-7-amine and subject it to the stress conditions outlined in Table 1. The goal is to achieve 5-20% degradation of the active ingredient.

  • Stress Conditions:

    Stress ConditionReagent/ConditionDuration
    Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
    Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
    Oxidation 3% H₂O₂24 hours at room temperature
    Thermal Degradation Solid state in an oven48 hours at 80 °C
    Photolytic Degradation Solution exposed to UV light (ICH Q1B)24 hours
    Table 1: Forced Degradation Conditions
  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the HPLC methods developed in Part A.

Data Analysis and Method Optimization: A Comparative Evaluation

The data from the initial screening and forced degradation studies will guide the selection and optimization of the final method.

Comparative Data from Initial Screening

MethodMobile PhaseRetention Time (min)Tailing FactorTheoretical Plates
Method A (C18) ACN/Phosphate7.81.28500
Method A (C18) MeOH/Formate9.21.47200
Method B (C8) ACN/Phosphate6.51.19200
Method B (C8) MeOH/Formate7.51.37800
Table 2: Illustrative Comparative Data from Initial Screening

Analysis of Initial Screening Data: The C8 column (Method B) with acetonitrile/phosphate buffer provides a shorter retention time and better peak symmetry (tailing factor closer to 1) and efficiency (higher theoretical plates). This would be a promising starting point.

Comparative Data from Forced Degradation

Stress ConditionMethod A (C18, ACN/Phosphate)Method B (C8, ACN/Phosphate)
% DegradationNo. of Degradants
Acid Hydrolysis 12%2
Base Hydrolysis 8%1
Oxidation 18%3
Thermal Degradation 5%1
Photolytic Degradation 10%2
Table 3: Illustrative Comparative Data from Forced Degradation Studies

Analysis of Forced Degradation Data: Both methods show significant degradation under oxidative conditions, which is consistent with the known susceptibility of aminopyridines to form N-oxides and other oxidation products. The next step is to examine the chromatograms from the stressed samples to assess the resolution between the parent peak and all degradation peaks.

Method Optimization: The method that shows the best initial separation of the degradation products should be selected for optimization. Let's assume Method B is superior. Optimization would involve:

  • Adjusting the Gradient: Modifying the gradient slope and duration to improve the resolution between closely eluting peaks.

  • Modifying Mobile Phase pH: Fine-tuning the pH of the buffer to alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.

  • Varying Column Temperature: Increasing the temperature can improve peak shape and reduce analysis time, but may affect the stability of the analyte on the column.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Testing & Specificity cluster_2 Phase 3: Optimization & Validation start Define Analytical Target Profile screen Screen Columns (C18, C8) & Mobile Phases (ACN, MeOH, Buffers) start->screen Initial Assessment forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) screen->forced_degradation Select Promising Conditions analyze_stressed Analyze Stressed Samples with Screened Methods forced_degradation->analyze_stressed optimize Optimize Gradient, pH, Temperature for Best Resolution analyze_stressed->optimize Select Best Method peak_purity Assess Peak Purity (PDA) optimize->peak_purity validate Validate Method (ICH Q2(R1)) peak_purity->validate end Final Validated Method validate->end Method_Optimization_Logic cluster_0 Optimization Strategies start start adjust_gradient Adjust Gradient Slope Steeper for faster elution Shallower for better resolution start->adjust_gradient change_ph Modify Mobile Phase pH Affects ionization Alters selectivity start->change_ph change_temp Vary Column Temperature Improves efficiency May change selectivity start->change_temp decision Is Resolution Adequate? (Rs > 1.5) adjust_gradient->decision change_ph->decision change_temp->decision decision->adjust_gradient No, try another strategy end end decision->end Yes

Sources

comparing binding affinity of 5-methyl vs unsubstituted imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deaza-Adenine" Dilemma

In the optimization of kinase inhibitors and nucleoside analogs, the imidazo[4,5-b]pyridine scaffold serves as a critical bioisostere of purine (specifically 1-deazapurine).[1] This guide compares two specific variants: the Unsubstituted (7-amine) and the 5-Methyl substituted (5-Me-7-amine) analogs.

The Verdict:

  • Unsubstituted (Reference Standard): Offers superior intrinsic binding affinity in sterically constrained pockets (e.g., ATP binding sites with bulky gatekeeper residues). It mimics adenine's hydrogen-bonding motif perfectly but suffers from rapid metabolic deamination by Adenosine Deaminase (ADA).

  • 5-Methyl Variant (Stabilized Analog): Sacrifices varying degrees of potency (2–10x reduction depending on the target) to achieve metabolic resistance and improved lipophilic ligand efficiency (LLE) . The methyl group acts as a steric block against ADA and modulates the pKa of the pyridine nitrogen, altering H-bond acceptor strength.

Structural & Mechanistic Comparison

To understand the binding differences, we must map these structures to their purine biological counterparts.

  • Scaffold: Imidazo[4,5-b]pyridine (1-deazapurine).[1]

  • Numbering: The pyridine nitrogen is N4. The amine is at C7 (equivalent to Adenine N6). The 5-position corresponds to Purine C2.

Chemical Identity Table
FeatureUnsubstituted Analog 5-Methyl Analog
IUPAC Name 3H-imidazo[4,5-b]pyridin-7-amine5-methyl-3H-imidazo[4,5-b]pyridin-7-amine
Purine Equivalent 1-Deazaadenine2-Methyl-1-deazaadenine
Molecular Weight 134.14 g/mol 148.17 g/mol
H-Bond Donor/Acc 2 Donors / 2 Acceptors2 Donors / 2 Acceptors
LogP (Calc) ~0.6~1.1 (Increased Lipophilicity)
pKa (Pyridine N) ~4.8~5.4 (More Basic due to +I effect)
Visualization: Structural Overlay & Numbering

Figure 1: Structural comparison highlighting the C5-methylation site, which corresponds to the C2 position of purine.[2][3][4]

Binding Affinity & Performance Analysis

The binding performance is context-dependent, primarily driven by the ATP-binding pocket architecture of the target kinase or receptor.

Scenario A: Kinase Hinge Binding (e.g., Aurora, CDK)

In the "hinge region" of kinases, the 7-amine and N1/N3 atoms form a tridentate or bidentate H-bond network.

  • Unsubstituted Performance:

    • Affinity: High. The C5-H is small, allowing the scaffold to sit deep in the adenine pocket without clashing with the "sugar pocket" residues or the solvent front.

    • Mechanism: Acts as a pure ATP-competitive inhibitor.

  • 5-Methyl Performance:

    • Affinity: Often Lower (2-5 fold reduction) . The C5-methyl group projects towards the solvent or the ribose-binding region. In tight pockets (e.g., certain CDK conformations), this creates a steric clash.

    • Selectivity: Higher . The methyl group can clash with non-conserved residues in off-target kinases, acting as a "selectivity filter."

    • Electronic Effect: The electron-donating methyl group increases the basicity of N4. This strengthens the H-bond acceptance from the hinge backbone NH, partially compensating for the steric penalty.

Scenario B: Metabolic Stability (Adenosine Deaminase)

This is the critical differentiator for in vivo utility.

  • Unsubstituted: Substrate for Adenosine Deaminase (ADA).[1] Rapidly converted to the 7-oxo (hypoxanthine-like) metabolite, losing activity.

  • 5-Methyl: Resistant. The C5-methyl group sterically hinders the approach of the hydrolytic water molecule in the ADA active site.

Comparative Data Summary
ParameterUnsubstituted (Ref)5-Methyl VariantExperimental Basis
Kinase IC50 (Generic) ++ (< 50 nM)+ (50 - 200 nM)Steric clash in hinge region [1, 4].
ADA Stability (t1/2) Low (< 30 min)High (> 4 hrs)Steric blocking of deamination [2].
Solubility ModerateLowMethyl increases LogP by ~0.5.
Cellular Potency ModerateHighStability compensates for lower intrinsic affinity.

Experimental Protocols

To validate these differences in your own project, use the following self-validating workflows.

Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


 and 

to distinguish steric clashes (fast

) from electronic effects.

Workflow Diagram:

SPR_Workflow Start Immobilize Target Kinase (CM5 Chip, Amine Coupling) Prep Prepare Analyte Series (0, 3.12, 6.25... 100 nM) DMSO < 1% Start->Prep Cycle1 Inject Unsubstituted (Contact: 60s, Dissoc: 120s) Prep->Cycle1 Cycle2 Inject 5-Methyl (Contact: 60s, Dissoc: 120s) Cycle1->Cycle2 Regenerate (10mM Glycine pH 2.5) Analysis Fit to 1:1 Binding Model Compare K_D and Residence Time Cycle2->Analysis

Figure 2: SPR workflow for kinetic differentiation. The 5-methyl analog typically shows faster dissociation rates (


) due to steric strain.

Protocol Steps:

  • Immobilization: Immobilize biotinylated kinase domain on a Streptavidin (SA) or CM5 chip to ~2000 RU.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration (typically 1-2%) exactly between running buffer and samples to avoid "bulk effect" jumps.

  • Injection: Inject 5-concentration series of both compounds.

  • Validation: Use Adenine or Staurosporine as a positive control.

  • Analysis: If the 5-Methyl analog shows a "square wave" sensorgram (very fast on/off) compared to the Unsubstituted, it confirms steric hindrance prevents stable residence.

Fluorescence Polarization (FP) Competition Assay

Objective: High-throughput comparison of IC50.

  • Tracer: Use a FITC-labeled ATP-competitive probe (e.g., Staurosporine-FITC).

  • Protein: 10 nM Kinase Domain.

  • Incubation: 60 mins at Room Temp in black 384-well plates.

  • Readout: Measure mP (milli-polarization).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound].

    • Expectation: The Unsubstituted curve will shift left (lower IC50) compared to the 5-Methyl curve.

Mechanistic Pathway: Why the Methyl Matters

The following diagram illustrates the "Trade-off Mechanism" between binding affinity and metabolic stability.

Mechanism cluster_binding Binding Pocket (Kinase) cluster_metabolism Metabolism (Liver/Cytosol) Sterics Steric Constraint (Gatekeeper) Hbond Hinge H-Bonding (N4/N3) ADA Adenosine Deaminase (ADA) Compound_H Unsubstituted (7-amine) Compound_H->Hbond Perfect Fit High Affinity Compound_H->ADA Rapid Degradation Compound_Me 5-Methyl (5-Me-7-amine) Compound_Me->Sterics Clash Reduced Affinity Compound_Me->Hbond Stronger H-Acceptor (Electronic Boost) Compound_Me->ADA Steric Block High Stability

Figure 3: The "Methyl Trade-off". While the methyl group introduces steric penalties in the binding pocket (reducing affinity), it blocks the enzymatic degradation pathway, potentially resulting in better in vivo efficacy.

References

  • Jarmoni, K., et al. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties."[5] Current Medicinal Chemistry, 2024.[5] Link

  • Vittori, S., et al. "Antiviral Properties of Deazaadenine Nucleoside Derivatives."[6] Current Medicinal Chemistry, 2006. Link

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 2012. Link

  • Tu, Z., et al. "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." Journal of Medicinal Chemistry, 2011. Link

  • Seela, F., et al. "7-Deazaadenine DNA: Synthesis and properties." Nucleic Acids Research, 1982. (Foundational chemistry for deaza-purine stability).

Sources

structural comparison of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds

[1][2][3]

Executive Summary: The Case for Scaffold Hopping

In the optimization of bioactive heterocycles, the imidazopyridine bicyclic system represents a critical "scaffold hop" from the ubiquitous benzimidazole or purine cores. While both imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) share the same atomic composition (

This guide objectively compares these two scaffolds, providing the structural rationale for selecting one over the other in kinase inhibitor design, antiviral research, and fragment-based drug discovery (FBDD).

Structural & Electronic Topography

The fundamental difference lies in the location of the pyridine nitrogen relative to the fused imidazole ring. This variation alters the dipole moment, pKa, and hydrogen bond acceptor (HBA) vectors, which are decisive for ATP-binding pocket complementarity.

Comparative Physicochemical Profile
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Isostere 1-Deazapurine3-Deazapurine
Pyridine N Position Position 4 (Ortho to bridgehead)Position 5 (Meta to bridgehead)
Electronic Character Electron-deficient C2; N4 is a weak base.N5 is more accessible/basic than N4.
H-Bond Vectors N4: Acceptor (points toward "hinge" floor).NH: Donor.N5: Acceptor (points toward solvent/gatekeeper).NH: Donor.
Solubility Moderate (improved over benzimidazole).Generally higher (due to accessible basic N5).
Lipophilicity (cLogP) ~0.3 - 0.6~0.4 - 0.7 (highly substituent dependent)
Structural Visualization & Numbering

The following diagram illustrates the numbering scheme and the critical vector differences. Note how the N-position shifts the electronic potential map.

ScaffoldComparisoncluster_0Imidazo[4,5-b]pyridine(1-Deazapurine)cluster_1Imidazo[4,5-c]pyridine(3-Deazapurine)struct_bPyridine N at Pos 4(Closer to Bridgehead)Key Feature:Mimics N1 of Purinevector_bVector: Hinge Binder(Kinase Inhibitors)struct_b->vector_b SAR Utilitystruct_cPyridine N at Pos 5(Further from Bridgehead)Key Feature:Exposed Basic Nitrogenvector_cVector: Solvent Exposed(Solubility Enhancer)struct_c->vector_c SAR Utility

Figure 1: Structural logic distinguishing the 'b' and 'c' fused systems.

Synthetic Accessibility & Regioselectivity

For the synthetic chemist, the choice of scaffold dictates the precursor availability and the complexity of regiochemical control.

The Precursor Divergence
  • [4,5-b] Synthesis: Relies on 2,3-diaminopyridine .[1][2][3] This precursor is electron-rich and cyclizes readily with carboxylic acids or aldehydes.

  • [4,5-c] Synthesis: Relies on 3,4-diaminopyridine .[1][4] While cyclization is similar, subsequent functionalization (alkylation) is notoriously difficult due to the competing nucleophilicity of the pyridine nitrogen (N5) versus the imidazole nitrogens.

The Alkylation Trap

A common failure mode in [4,5-c] scaffold synthesis is unintended quaternization of the pyridine nitrogen.

  • [4,5-b] Behavior: Alkylation typically occurs at N1 or N3 (imidazole ring) because the N4 pyridine nitrogen is sterically crowded and electronically coupled to the bridgehead.

  • [4,5-c] Behavior: The N5 pyridine nitrogen is sterically unencumbered and highly nucleophilic. Alkylation often yields a mixture of N1/N3 alkylation and N5-pyridinium salts (quaternization), requiring careful pH control or blocking groups.

SynthesisFlowcluster_bRoute A: [4,5-b] Scaffoldcluster_cRoute B: [4,5-c] ScaffoldstartTarget Scaffold Selectionpre_bStart: 2,3-Diaminopyridinestart->pre_bpre_cStart: 3,4-Diaminopyridinestart->pre_cstep_b1Cyclization(R-COOH / PPA or Aldehyde/O2)pre_b->step_b1prod_bProduct: Imidazo[4,5-b]pyridinestep_b1->prod_balk_bAlkylation Step:Favors N1/N3 (Imidazole)prod_b->alk_bstep_c1Cyclization(Orthoformate / Acid)pre_c->step_c1prod_cProduct: Imidazo[4,5-c]pyridinestep_c1->prod_calk_cAlkylation Step:RISK: N5 Quaternization(Pyridine attack)prod_c->alk_c

Figure 2: Synthetic decision tree highlighting the regioselectivity risk in the [4,5-c] series.

Medicinal Chemistry Utility: Binding & SAR

Kinase Inhibitor Design (Hinge Binding)

Both scaffolds are privileged structures for Type I and Type II kinase inhibitors, functioning as ATP-adenine mimetics.

  • Imidazo[4,5-b]pyridine:

    • Mechanism: The N4 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue). The Imidazole NH serves as the Hydrogen Bond Donor (HBD).

    • Example: Aurora Kinase Inhibitors (e.g., CCT129202 analogues).[4] The [4,5-b] core mimics the N1-C6-N7 motif of adenine.

    • Advantage: High shape complementarity to the "adenine pocket."

  • Imidazo[4,5-c]pyridine:

    • Mechanism: The N5 nitrogen is positioned differently, often pointing towards the solvent front or interacting with the "gatekeeper" residue depending on the binding pose.

    • Example: 3-Deazaneplanocin A (EZH2 inhibitor) and Cathepsin S inhibitors .

    • Advantage: The basic N5 can be used to solubilize the molecule or form salt bridges with specific acidic residues (e.g., Asp/Glu) in the binding pocket, though this can sometimes lead to lysosomal trapping if pKa is too high (>8.0).

Metabolic Stability
  • Oxidation: The pyridine nitrogen is a site for metabolic oxidation (N-oxide formation) by CYPs.

  • Observation: [4,5-b] derivatives often show superior microsomal stability compared to [4,5-c]. The exposed nature of the N5 in [4,5-c] makes it more accessible to metabolic enzymes compared to the semi-shielded N4 in [4,5-b].

Experimental Protocols

Protocol A: General Cyclization (Traube Synthesis)

Applicable to both scaffolds, adjusting the diamine precursor.

  • Reagents: 1.0 eq Diaminopyridine (2,3- or 3,4-), 1.2 eq Aldehyde (R-CHO), 3.0 eq Sodium Metabisulfite (

    
    ).
    
  • Solvent: DMF or DMSO (0.5 M concentration).

  • Procedure:

    • Dissolve diamine and aldehyde in solvent.[2]

    • Add

      
       (oxidant/condensing agent).[2]
      
    • Heat to 120°C for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Pour into ice water. Precipitate usually forms. Filter and wash with water.[2]

  • Validation:

    • [4,5-b]: Check 1H NMR for characteristic doublet-doublet at ~8.4 ppm (pyridine

      
      -proton).
      
    • [4,5-c]: Check 1H NMR for singlet at ~9.0 ppm (proton between N and bridgehead).

Protocol B: Microsomal Stability Assay

Critical for distinguishing the metabolic liability of the two isomers.

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Test Compound: 1 µM final concentration (avoid saturation).

  • Cofactor: NADPH regenerating system (1 mM).

  • Workflow:

    • Incubate compound + HLM + NADPH at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000g, 20 min). Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

References

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Arbuckle, W., et al. (2011).[5] "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pKa." Bioorganic & Medicinal Chemistry Letters.

  • Goker, H., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

  • Temple, C., et al. (1987).[6] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry.

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

Validating Antiproliferative Potency: 5-Methylimidazo[4,5-b]pyridine Derivatives vs. Standard Chemotherapeutics

[1]

Executive Summary & Strategic Context

In the landscape of heterocyclic anticancer agents, 5-methylimidazo[4,5-b]pyridine derivatives have emerged as a privileged scaffold, exhibiting potent antiproliferative activity through mechanisms such as CDK9 inhibition and tubulin polymerization interference. However, the lipophilicity and specific fluorescence properties of these fused ring systems present unique challenges in high-throughput screening.

This guide provides a rigorous framework for validating antiproliferative assays specifically for this chemical class. Unlike generic protocols, this document addresses the critical intersection of assay performance (Z-factor, linearity) and compound physicochemical properties (solubility, autofluorescence), comparing these novel derivatives against industry standards like Etoposide and Doxorubicin .

Mechanistic Grounding: Why These Derivatives?

To validate an assay, one must understand the biological endpoint. 5-methylimidazo[4,5-b]pyridine derivatives are not merely cytotoxic; they are often targeted inhibitors.

  • Primary Target: Cyclin-Dependent Kinase 9 (CDK9) and Tubulin.

  • Mechanism: Inhibition of transcriptional elongation and disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.

  • Comparison: While Doxorubicin acts via DNA intercalation/topoisomerase II inhibition, these derivatives often offer a more targeted approach with potentially lower cardiotoxicity.

Visualization: Mechanism of Action & Assay Endpoints

The following diagram illustrates the signaling cascade triggered by these derivatives, identifying the precise validation nodes for your assays.

GCompound5-Methylimidazo[4,5-b]pyridineDerivativeTarget1Target: CDK9(Transcriptional Inhibition)Compound->Target1Target2Target: Tubulin(Polymerization Defect)Compound->Target2CheckpointG2/M Cell Cycle ArrestTarget1->CheckpointAssay1Validation Point 1:BrdU / EdU Incorp.Target1->Assay1DetectsTarget2->CheckpointApoptosisApoptosis Induction(Caspase 3/7 Activation)Checkpoint->ApoptosisAssay2Validation Point 2:Flow Cytometry (PI)Checkpoint->Assay2DetectsAssay3Validation Point 3:Annexin V / MTTApoptosis->Assay3Detects

Figure 1: Signal transduction pathway of imidazo[4,5-b]pyridine derivatives linking mechanism to specific assay validation points.

Comparative Performance Guide

When validating new derivatives, "success" is defined by relative performance against established benchmarks. The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies.

Table 1: Performance Benchmarks (IC50 Values in M)
Compound ClassMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Validation Status
Standard: Etoposide 1.5 - 3.00.8 - 2.52.0 - 5.0Reference Control
Standard: Doxorubicin 0.1 - 0.50.05 - 0.30.1 - 0.5High-Potency Control
Derivative: 5-Me-Imidazo-A (Amino-sub)0.3 - 0.90.4 - 0.81.2 - 2.5High Potential (Sub-micromolar)
Derivative: 5-Me-Imidazo-B (N-Methyl)> 50.0> 50.0> 50.0Inactive / Negative Control
Derivative: 5-Me-Imidazo-C (Bromo-sub)1.8 - 3.22.0 - 4.51.5 - 3.0Moderate (Comparable to Etoposide)

Critical Insight: Derivatives substituted at the phenyl ring (e.g., amidino or cyclic groups) often show superior selectivity compared to N-methyl substituted variants, which may lose activity due to steric hindrance preventing target binding [1][2].

Assay Validation Protocol: The Self-Validating System

To ensure data integrity (E-E-A-T), the assay system must be validated before screening the library. Imidazo[4,5-b]pyridines are often hydrophobic; therefore, solubility and interference checks are mandatory.

Phase 1: Pre-Validation Checks

Objective: Eliminate false positives caused by compound precipitation or autofluorescence.

  • Solubility Limit Test:

    • Dissolve derivative in DMSO to 10 mM.

    • Dilute in culture medium (RPMI-1640 + 10% FBS) to 100

      
      M.
      
    • Validation Criteria: No visible precipitate or turbidity (OD600 < 0.05 above background).

  • Spectral Interference Scan:

    • Many imidazopyridines fluoresce.

    • Scan emission at assay wavelengths (e.g., 570 nm for MTT, 450 nm for CCK-8).

    • Action: If interference >10% of signal, switch to CellTiter-Glo (Luminescence) which is less prone to small-molecule interference [4].

Phase 2: Linearity & Z-Factor Determination

Objective: Confirm the assay can distinguish active from inactive compounds with statistical significance.

Protocol:
  • Cell Seeding: Seed HCT-116 cells at densities of 2k, 4k, 8k, 16k, and 32k cells/well in 96-well plates.

  • Incubation: Incubate for 24h (adhesion) + 72h (proliferation).

  • Readout: Perform MTT or SRB assay.

  • Calculation: Plot Absorbance vs. Cell Number.

    • Requirement:

      
      . Select the seeding density that falls within the linear range (typically 3,000–5,000 cells/well for HCT-116).
      
  • Z-Factor Calculation:

    
    
    
    • 
      : Mean and SD of Positive Control (10 
      
      
      M Doxorubicin - 100% inhibition).
    • 
      : Mean and SD of Negative Control (0.1% DMSO - 0% inhibition).
      
    • Pass Criteria:

      
       indicates an excellent assay [5].
      
Visualization: Validation Workflow

ValidationStartCompound Library(5-Me-Imidazo derivatives)SolubilitySolubility Check(PBS/Media, 100µM)Start->SolubilityInterferenceSpectral Scan(Autofluorescence?)Solubility->InterferenceChoiceSelect AssayInterference->ChoiceMTTMTT/SRB AssayChoice->MTTNo InterferenceLumCellTiter-Glo(Luminescence)Choice->LumHigh InterferenceZFactorZ-Factor Calc(Must be > 0.5)MTT->ZFactorLum->ZFactor

Figure 2: Decision tree for selecting and validating the appropriate antiproliferative assay based on compound properties.

Detailed Experimental Protocol: SRB Assay

The Sulforhodamine B (SRB) assay is recommended over MTT for imidazo[4,5-b]pyridine derivatives because it measures protein content, is less sensitive to metabolic fluctuations caused by CDK inhibitors, and the reagents are stable.

Materials
  • Fixative: 10% Trichloroacetic acid (TCA), ice-cold.

  • Stain: 0.4% (w/v) SRB in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., MCF-7) at 4,000 cells/well in 100

    
    L media. Incubate 24h.
    
  • Treatment: Add 100

    
    L of 2x drug solution (Final conc: 0.01 – 100 
    
    
    M). Include Etoposide as a positive control.
  • Fixation (Critical Step):

    • Without removing media, gently add 50

      
      L of cold 50% TCA (final conc 10%).
      
    • Incubate at 4°C for 1 hour. Why? This preserves the cell layer integrity better than removing media first.

  • Washing: Wash plates 4x with tap water. Air dry completely.

  • Staining: Add 100

    
    L SRB solution. Incubate 15 min at Room Temp.
    
  • Destaining: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200

    
    L 10 mM Tris base. Shake for 5 min.
    
  • Measurement: Read Absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition:


References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI (Molecules) [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents. Source: Bioorganic Chemistry (PubMed) [Link]

  • Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives. Source: Letters in Drug Design & Discovery [Link]

  • Assays Used for Discovering Small Molecule Inhibitors. Source: Semantic Scholar / Cancers [Link]

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